molecular formula C11H7ClN4 B1346133 4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 5334-48-5

4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B1346133
CAS No.: 5334-48-5
M. Wt: 230.65 g/mol
InChI Key: DEUTZSDRCGEUBP-UHFFFAOYSA-N
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Description

4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a useful research compound. Its molecular formula is C11H7ClN4 and its molecular weight is 230.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1425. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUTZSDRCGEUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277275
Record name 4-CHLORO-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE
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Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-48-5
Record name 4-CHLORO-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CHLORO-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. The title compound, this compound, serves as a versatile precursor for the synthesis of numerous derivatives with potential therapeutic applications, including but not limited to kinase inhibitors and anticancer agents. This guide details a reliable two-step synthetic protocol, commencing with the formation of the pyrazolo[3,4-d]pyrimidin-4-one ring system, followed by its chlorination.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclization of a 5-aminopyrazole derivative to form the pyrazolo[3,4-d]pyrimidin-4-one core. The subsequent step is the chlorination of this intermediate to yield the final product.

Synthesis_Pathway A 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile B 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one A->B Formic Acid, Reflux C This compound B->C Phosphorus Oxychloride (POCl3), Reflux

A high-level overview of the synthetic route.

Experimental Protocols

Step 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This procedure outlines the cyclization of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile to form the pyrazolo[3,4-d]pyrimidin-4-one core.[1][2]

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formic acid

  • Ethanol (for recrystallization)

  • Ice-water bath

Procedure:

  • In a round-bottom flask, suspend 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (10.8 mmol, 4.2 g) in formic acid (10 mL).[1][2]

  • Heat the reaction mixture to a reflux temperature of 383–385 K for 6 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.[1][2]

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the crude product.

  • Recrystallize the crude product from ethanol to obtain pure 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as rod-shaped crystals.[1][2]

Quantitative Data:

ParameterValueReference
Starting Material Amount4.2 g (10.8 mmol)[1][2]
Formic Acid Volume10 mL[1][2]
Reaction Temperature383–385 K[2]
Reaction Time6 hours[2]
Yield86% (1.98 g)[1][2]
Melting Point577–578 K[2]
Step 2: Synthesis of this compound

This protocol describes the chlorination of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using phosphorus oxychloride.[3]

Materials:

  • 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Aqueous Sodium Hydroxide (6 M)

  • Chloroform

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • To 0.004 mol of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, add 10 mL of phosphorus oxychloride.[3]

  • Stir the mixture under reflux for 24 hours.[3]

  • After completion, remove the excess phosphorus oxychloride under reduced pressure.

  • Carefully add the resulting material to 50 mL of crushed ice.[3]

  • Basify the mixture to a pH of 7 with 6 M aqueous sodium hydroxide and continue stirring for 40 minutes.[3]

  • Dilute the mixture with 30 mL of water and extract the product with chloroform (3 x 30 mL).[3]

  • Combine the organic layers and wash with water (3 x 50 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product.[3]

Quantitative Data:

ParameterValueReference
Starting Material Amount0.004 mol[3]
Phosphorus Oxychloride Volume10 mL[3]
Reaction Time24 hours[3]
Work-up Stirring Time40 minutes[3]
Yield78-97%[3]

General Experimental Workflow for Further Derivatization

This compound is a key intermediate for the synthesis of a variety of derivatives, often through nucleophilic substitution reactions at the 4-position. The following diagram illustrates a general workflow for the utilization of this intermediate in drug discovery and development.

Experimental_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_characterization Characterization & Purification cluster_evaluation Biological Evaluation A 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine B Nucleophilic Substitution (e.g., Amination, Alkoxylation) A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Structural Analysis (NMR, MS, X-ray) C->D E In vitro Assays (e.g., Kinase Inhibition) D->E F Cell-based Assays (e.g., Cytotoxicity) E->F

A generalized workflow for the derivatization and evaluation of the title compound.

Safety and Handling

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Formic acid is corrosive and can cause severe burns. Handle with appropriate personal protective equipment.

  • Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. All extractions should be performed in a fume hood.

  • Standard laboratory safety practices should be followed throughout the synthesis.

This guide provides a detailed and reproducible protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for further investigation in medicinal chemistry and drug discovery programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. This compound is a key heterocyclic intermediate in the development of a diverse range of pharmacologically active molecules, most notably kinase inhibitors for cancer therapy. This document consolidates available data on its chemical and physical characteristics, offers detailed experimental protocols for its synthesis, and explores its role as a scaffold in targeting critical signaling pathways in drug discovery.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₇ClN₄PubChem
Molecular Weight 230.65 g/mol PubChem
CAS Number 5334-48-5ChemicalBook[1]
Appearance SolidSigma-Aldrich
Boiling Point 323.7 °C at 760 mmHgChemicalBook
Flash Point 149.6 °CChemicalBook
Density 1.45 g/cm³ChemicalBook
Melting Point Data not available
Solubility Generally soluble in organic solvents like DMSO; limited solubility in water.[2][3]General observations for pyrazolo[3,4-d]pyrimidine derivatives
logP (predicted) Data not available
pKa (predicted) Data not available

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of its corresponding hydroxyl precursor, 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The overall synthesis is a two-step process.

SynthesisWorkflow Synthesis Workflow cluster_step1 Step 1: Synthesis of the Precursor cluster_step2 Step 2: Chlorination A 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile C 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one A->C Reflux B Formic Acid B->C D 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one F This compound D->F Reflux E Phosphorus Oxychloride (POCl3) E->F

A high-level overview of the two-step synthesis process.
Experimental Protocols

Step 1: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol is adapted from the procedure described in the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives.

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formic acid

  • Ethanol

  • Ice-water bath

Procedure:

  • A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and an excess of formic acid is heated under reflux for several hours.

  • The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-water.

  • The resulting precipitate is collected by filtration and washed with cold water.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Step 2: Synthesis of this compound

This chlorination protocol is a common method cited in various sources for the conversion of pyrazolopyrimidinones to their chloro derivatives.[4]

Materials:

  • 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous conditions

Procedure:

  • A mixture of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and an excess of phosphorus oxychloride (POCl₃) is heated under reflux for several hours. The reaction should be carried out under anhydrous conditions in a well-ventilated fume hood.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with stirring.

  • The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Biological Significance and Signaling Pathways

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine. This structural similarity allows derivatives of this scaffold to act as competitive inhibitors at the ATP-binding site of numerous protein kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.

This compound serves as a crucial building block for the synthesis of potent kinase inhibitors. The chlorine atom at the 4-position is a reactive site that allows for nucleophilic substitution, enabling the introduction of various side chains to modulate potency and selectivity against different kinases.

A primary target for many pyrazolo[3,4-d]pyrimidine-based drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and is implicated in a variety of solid tumors.[4]

EGFR_Inhibition Mechanism of EGFR Inhibition cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition Mechanism EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Dimerization Competes with ATP at the kinase domain ATP ATP ATP->Dimerization

EGFR signaling and competitive inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

The diagram above illustrates the binding of a ligand (like EGF) to EGFR, which triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately promote cell proliferation and survival. Pyrazolo[3,4-d]pyrimidine-based inhibitors, derived from intermediates like this compound, function by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its activation and blocking the downstream signaling cascade.

Beyond EGFR, various derivatives synthesized from this chloro-intermediate have shown inhibitory activity against other important cancer-related kinases, including Src, Abl, and cyclin-dependent kinases (CDKs). This highlights the versatility of the this compound scaffold in generating a wide array of targeted anticancer agents.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry and drug development. Its physicochemical properties make it a suitable intermediate for further chemical modifications, and its synthesis is achievable through well-established chemical transformations. The biological importance of the pyrazolo[3,4-d]pyrimidine core as a kinase inhibitor scaffold underscores the value of this chloro-derivative as a starting material for the discovery of novel therapeutics, particularly in the realm of oncology. Further research to fully characterize its physicochemical properties, such as its melting point and solubility in various solvents, would be beneficial for its broader application in research and development.

References

An In-depth Technical Guide to 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 5334-48-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, synthesis, reactivity, and significant applications in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Properties

This compound is a solid, heterocyclic compound with the molecular formula C₁₁H₇ClN₄.[1][2] It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[3]

PropertyValueReference(s)
CAS Number 5334-48-5[2]
Molecular Formula C₁₁H₇ClN₄[1]
Molecular Weight 230.65 g/mol [1]
Appearance Solid
Melting Point 142-144 °C
Solubility Soluble in DMSO[4]
SMILES c1ccc(cc1)n2c3c(c(n2)C=N3)Cl
InChI Key FJVBHXALFLTDDH-UHFFFAOYSA-N

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the chlorination of its corresponding pyrazolopyrimidinone precursor. The reactivity of the compound is dominated by the susceptibility of the chlorine atom at the C4 position to nucleophilic aromatic substitution.

Synthesis of the Core Compound

A common synthetic route involves a two-step process starting from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. This is first converted to 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, which is then chlorinated.

Experimental Protocol: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [5]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (10.8 mmol) is heated in formic acid (10 ml) at 110-112°C for 6 hours.

  • The reaction mixture is then cooled and poured into ice-water.

  • The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Experimental Protocol: Synthesis of this compound [6][7]

  • A mixture of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.004 mol) and phosphorus oxychloride (POCl₃, 10 mL) is stirred under reflux for 18-24 hours.[6][7]

  • Excess POCl₃ is removed under reduced pressure.

  • The resulting residue is carefully poured into crushed ice.

  • The precipitate is filtered, washed with water, and dried to afford this compound.

Reactivity and Derivatization

The chlorine atom at the C4 position is a good leaving group, making it susceptible to nucleophilic substitution by various nucleophiles, such as amines and hydrazines. This reactivity is the cornerstone of its utility in creating libraries of derivatives for drug discovery.

Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., isopropanol, ethanol), the desired amine (1.1-1.5 equivalents) is added.

  • The reaction mixture is heated to reflux for a period of 6-12 hours, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the corresponding 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

Applications in Drug Discovery

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural similarity to adenine allows it to bind to the ATP-binding site of various kinases.

EGFR Inhibitors

Derivatives of this compound have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and is implicated in various cancers.[8][9]

EGFR Signaling Pathway

The binding of a ligand, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and migration.[8][9]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP binding

Caption: EGFR Signaling Pathway and Inhibition.

Biological Activity of EGFR Inhibitors

Numerous studies have reported the synthesis of 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives with potent inhibitory activity against both wild-type and mutant forms of EGFR.

Compound IDTargetIC₅₀ (µM)Cell LineReference(s)
Compound 12bEGFRʷᵗ0.016-[9]
Compound 12bEGFRᵀ⁷⁹⁰ᴹ0.236-[9]
Compound 15EGFR0.135-[10]
Compound 16EGFR0.034-[10]
PP 3EGFR2.7-[4][11]
Derivative 6bEGFR-TK91% inhibition-[12]
Src Kinase Inhibitors

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, migration, and differentiation. Its aberrant activation is linked to the development and progression of many cancers. Derivatives of this compound have also been identified as potent inhibitors of Src kinase.[13][14]

Src Signaling Pathway

Src is activated by various upstream signals, including receptor tyrosine kinases and integrins. Once activated, Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways that control cell motility, survival, and proliferation.

Src_Signaling Upstream Upstream Signals (RTKs, Integrins) Src Src Kinase Upstream->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK Cytoskeleton Cytoskeletal Rearrangement FAK->Cytoskeleton Proliferation Proliferation & Survival STAT3->Proliferation Ras_MAPK->Proliferation Invasion Invasion & Metastasis Cytoskeleton->Invasion Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Blocks ATP binding

Caption: Src Signaling Pathway and Inhibition.

Biological Activity of Src Kinase Inhibitors

Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant inhibitory effects on Src kinase and have shown anti-proliferative activity in various cancer cell lines.

Compound IDTargetIC₅₀ (µM)Cell LineReference(s)
SI306Src-SHSY-5Y, U87[13]
PP1LCK, Fyn0.003-0.006-[15]
PP2LCK, Fyn0.003-0.006-[15]
Si306-VariesGBM cell lines[16]
pro-Si306-VariesGBM cell lines[16]

Conclusion

This compound is a versatile and valuable scaffold for the development of targeted therapies. Its straightforward synthesis and predictable reactivity at the C4 position allow for the creation of diverse chemical libraries. The demonstrated potent activity of its derivatives against key oncogenic kinases like EGFR and Src underscores its importance in modern drug discovery and development, offering promising avenues for the generation of novel anti-cancer agents. Further exploration of this chemical space is likely to yield even more potent and selective kinase inhibitors.

References

Spectroscopic and Structural Elucidation of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically and medicinally important heterocyclic compound, 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Due to the limited availability of a complete, consolidated dataset for this specific molecule in published literature, this guide presents a compilation of data from closely related structural analogs. This information is intended to serve as a valuable reference for the characterization and quality control of this compound and its derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for compounds structurally related to this compound. This data provides a foundational understanding of the expected spectral characteristics of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Related Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineDMSO-d₆8.46 (s, 1H), 4.92 (s, 2H), 4.08 (s, 3H)Pyrazole C-H, -CH₂Cl, -CH₃
4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine-~7-8 (br s, 1H)NH
4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine-9.89 (s, 1H), 4.73 (s, 2H)NH, -NH₂

Table 2: ¹³C NMR Spectroscopic Data of a Related Pyrazolo[3,4-d]pyrimidine Derivative

CompoundSolventChemical Shift (δ, ppm)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineDMSO-d₆161.8, 153.8, 153.2, 132.0, 111.7, 46.5, 34.4

Note: Specific peak assignments for all carbons were not available in the reviewed literature.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of Related Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundSample Prep.Wavenumber (ν, cm⁻¹)Assignment
4-Chloro-6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneKBr3434, 3106, 2978, 2890, 2858, 1727, 1658, 1614C-H, C=O, C=N
4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine-3444, 3352, 3190NH₂, NH
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of a Related Pyrazolo[3,4-d]pyrimidine Derivative

CompoundIonization Methodm/z (Relative Intensity, %)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineEI (70 eV)216 (M⁺, 100), 218 (M+2, 63), 220 (M+4, 10), 181 (35), 145 (13)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyrazolopyrimidine derivatives, based on methods reported in the literature.[1][2]

NMR Spectroscopy
  • Instrumentation : A Bruker AM-300 spectrometer (or equivalent) operating at 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition : Spectra are typically recorded at room temperature. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy
  • Instrumentation : A Bruker "Alpha-T" FT-IR spectrometer (or equivalent).

  • Sample Preparation : For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk.

  • Data Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation : A Finnigan MAT INCOS 50 mass spectrometer (or equivalent) for Electron Impact (EI) mass spectrometry. A Bruker micrOTOF II instrument for high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI).

  • Sample Introduction : For EI-MS, the sample is introduced via a direct insertion probe. For ESI-HRMS, the sample is dissolved in a suitable solvent and infused into the ion source.

  • Data Acquisition : For EI-MS, spectra are typically acquired at an ionization energy of 70 eV.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized pyrazolo[3,4-d]pyrimidine derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, HRMS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis and spectroscopic characterization.

This guide serves as a foundational resource for researchers working with this compound. While direct and complete spectroscopic data for the title compound remains elusive in the public domain, the compiled information from close analogs provides valuable insights for its identification and characterization. Researchers are encouraged to perform their own detailed spectroscopic analysis for definitive structural confirmation.

References

solubility of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and Related Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the critical physicochemical property of solubility for this compound, a key intermediate in the synthesis of various pharmacologically active compounds. While specific quantitative solubility data for this particular compound in a range of organic solvents remains limited in publicly accessible literature, this document provides a comprehensive overview of the methodologies and theoretical frameworks used to determine and analyze the solubility of pyrazolo[3,4-d]pyrimidine derivatives. The guide details common experimental protocols for solubility measurement, discusses the application of thermodynamic models for data correlation, and offers a general perspective on the solubility characteristics of this important class of heterocyclic compounds.

Introduction: The Critical Role of Solubility in Drug Development

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide array of therapeutic applications. This compound serves as a crucial building block in the synthesis of these derivatives. The solubility of this intermediate and its subsequent derivatives in organic solvents is a paramount consideration for several reasons:

  • Reaction Kinetics and Yield: The rate and efficiency of chemical reactions are significantly influenced by the solubility of the reactants in the chosen solvent system. Poor solubility can lead to incomplete reactions and reduced yields.

  • Purification and Crystallization: Solubility differences are exploited in purification techniques such as recrystallization to isolate compounds with high purity.

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability. Understanding solubility in various solvents, including those that are pharmaceutically acceptable, is crucial for developing effective drug delivery systems.

Experimental Determination of Solubility

The accurate measurement of solubility is the foundation of understanding the solution behavior of a compound. The gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of crystalline solids in a liquid solvent.

Experimental Protocol: Isothermal Equilibrium Gravimetric Method

This protocol outlines the steps for determining the solubility of a pyrazolo[3,4-d]pyrimidine derivative in an organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (or other pyrazolo[3,4-d]pyrimidine derivative)

  • High-purity organic solvents (e.g., methanol, ethanol, acetonitrile)

  • Thermostatic shaker or water bath with precise temperature control (±0.1 K)

  • Analytical balance (readability ±0.0001 g)

  • Centrifuge

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum oven

Procedure:

  • Sample Preparation: An excess amount of the solid solute is added to a known mass of the solvent in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies can determine the optimal equilibration time.

  • Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. The sample is immediately filtered through a syringe filter into a pre-weighed container.

  • Solvent Evaporation: The solvent in the filtered sample is evaporated using a drying oven or a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

  • Mass Determination: The mass of the dissolved solid is determined by weighing the container after complete evaporation of the solvent.

Data Calculation:

The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

  • m₁ is the mass of the dissolved solute

  • M₁ is the molar mass of the solute

  • m₂ is the mass of the solvent

  • M₂ is the molar mass of the solvent

The mass fraction solubility (w) can be calculated as:

w = m₁ / (m₁ + m₂)

The solubility in grams per 100 g of solvent can be calculated as:

Solubility = (m₁ / m₂) * 100

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to known mass of solvent B Seal vial A->B C Agitate in thermostatic bath at constant T B->C D Settle undissolved solid C->D E Withdraw and filter supernatant D->E F Evaporate solvent from filtered sample E->F G Determine mass of dissolved solute F->G H Calculate solubility (mole fraction, etc.) G->H

Caption: Experimental workflow for solubility determination by the isothermal equilibrium gravimetric method.

Thermodynamic Modeling of Solubility

Thermodynamic models are essential for correlating experimental solubility data with temperature and for predicting solubility at different conditions. These models also allow for the calculation of important thermodynamic parameters of dissolution.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that is widely used to describe the temperature dependence of solubility. The modified Apelblat equation is given by:

ln x = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are empirical parameters obtained by fitting the experimental data. Parameter A is related to the entropy of dissolution, B is related to the enthalpy of dissolution, and C reflects the effect of temperature on the enthalpy of dissolution.

The van 't Hoff Equation

The van 't Hoff equation is a fundamental thermodynamic relationship that can be used to describe the temperature dependence of the equilibrium constant, which in this case is related to the solubility. The equation is:

ln x = -ΔHsol / (RT) + ΔSsol / R

where:

  • ΔHsol is the standard enthalpy of solution

  • ΔSsol is the standard entropy of solution

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

By plotting ln x versus 1/T, the enthalpy and entropy of solution can be determined from the slope and intercept of the resulting straight line, respectively.

The λh (Buchowski) Model

The λh model is another useful two-parameter model for correlating solubility data:

ln[1 + λ(1-x)/(x)] = λh[(1/T) - (1/Tm)]

where:

  • λ and h are model parameters

  • Tm is the melting temperature of the solute

data_analysis_flow cluster_models Thermodynamic Modeling cluster_params Calculated Parameters ExpData Experimental Solubility Data (x vs. T) Apelblat Modified Apelblat Equation ln x = A + B/T + C ln(T) ExpData->Apelblat VanHoff van 't Hoff Equation ln x = -ΔH/RT + ΔS/R ExpData->VanHoff LambdaH λh Model ExpData->LambdaH ModelParams Model Parameters (A, B, C, λ, h) Apelblat->ModelParams ThermoParams Thermodynamic Properties (ΔH_sol, ΔS_sol, ΔG_sol) VanHoff->ThermoParams LambdaH->ModelParams

Caption: Logical relationship for analyzing experimental solubility data using thermodynamic models.

General Solubility Behavior of Pyrazolo[3,4-d]pyrimidine Derivatives

While quantitative data for the title compound is scarce, general trends for pyrazolo[3,4-d]pyrimidine derivatives can be inferred from the literature. These compounds are generally characterized by:

  • Poor Aqueous Solubility: The fused heterocyclic ring system is largely nonpolar, leading to low solubility in water.

  • Variable Solubility in Organic Solvents: Solubility in organic solvents is dependent on the nature of the substituents on the pyrazolo[3,4-d]pyrimidine core and the polarity of the solvent.

  • Effect of Substituents: The introduction of polar functional groups (e.g., hydroxyl, amino) can enhance solubility in polar solvents, while nonpolar substituents tend to increase solubility in nonpolar solvents.

  • Impact of Crystal Packing: The crystal lattice energy of the solid form significantly impacts solubility. Polymorphism can lead to different solubility behaviors for the same compound.

Conclusion

The is a critical parameter for its use in synthetic chemistry and for the development of new pharmaceutical agents. Although specific quantitative data for this compound is not widely published, this technical guide provides researchers with the necessary background on the experimental and theoretical tools to determine and analyze its solubility. The methodologies described, including the isothermal equilibrium gravimetric method and thermodynamic modeling, are robust approaches for characterizing the solubility of this and other pyrazolo[3,4-d]pyrimidine derivatives. Future work should focus on generating a comprehensive and publicly available database of the solubility of these important compounds in a variety of pharmaceutically relevant solvents.

An In-depth Technical Guide to 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its core structure, a pyrazolopyrimidine, is a recognized pharmacophore known for its ability to mimic the adenine base of ATP, making it a privileged scaffold for the development of kinase inhibitors. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its role as a modulator of key cellular signaling pathways, with a focus on its application in cancer research.

Physicochemical Properties and Commercial Availability

This compound is commercially available from a number of suppliers, typically as a solid. The following tables summarize its key identifiers and representative commercial sources.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 5334-48-5[1][2][3]
Molecular Formula C₁₁H₇ClN₄[1]
Molecular Weight 230.65 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)N2N=CC3=C2N=C(N=C3)Cl
InChI Key FJVBHXGDRJAGSL-UHFFFAOYSA-N

Table 2: Commercial Suppliers and Product Specifications

SupplierCatalog NumberPurityAvailable Quantities
Santa Cruz Biotechnology sc-210305-Contact Supplier
ChemicalBook CB735496697%-99.9%Grams to Kilograms[3]
Moldb M159886Typically 95%Inquire
BLDpharm BD138618-Inquire
2A Biotech 2A-013821796%+Inquire

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for lot-specific data.

Mechanism of Action and Role in Signaling Pathways

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established ATP-competitive inhibitor of various protein kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound and its derivatives have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]

EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular kinase domain. This leads to the autophosphorylation of tyrosine residues, creating docking sites for various adaptor proteins and initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth.

By competing with ATP for the binding site in the EGFR kinase domain, this compound can block the autophosphorylation of the receptor and inhibit the subsequent activation of downstream signaling pathways. This ultimately leads to a reduction in cancer cell proliferation and can induce apoptosis.

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P EGFR->P  ATP -> ADP Inhibitor 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Inhibitor->EGFR Inhibits ATP ATP ADP ADP Grb2_Sos Grb2/SOS P->Grb2_Sos Recruits PI3K PI3K P->PI3K Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound.

In Vitro EGFR Kinase Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of the compound against EGFR kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.

  • Initiation of Reaction: Start the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near its Kₘ for EGFR.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP using the ADP-Glo™ kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines a common method to assess the cytotoxic effects of the compound on cancer cell lines.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., A549, a human lung cancer cell line with high EGFR expression)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results and determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating a kinase inhibitor.

Experimental_Workflow start Start compound_prep Compound Preparation (Stock & Dilutions) start->compound_prep biochem_assay In Vitro Kinase Assay (e.g., EGFR) compound_prep->biochem_assay mtt_assay Cell Viability Assay (MTT) compound_prep->mtt_assay data_analysis1 IC50 Determination (Biochemical) biochem_assay->data_analysis1 cell_culture Cell Line Culture (e.g., A549) cell_culture->mtt_assay data_analysis2 IC50 Determination (Cellular) mtt_assay->data_analysis2 sar Structure-Activity Relationship (SAR) Analysis data_analysis1->sar data_analysis2->sar end End sar->end

Caption: A representative workflow for the evaluation of a kinase inhibitor.

Conclusion

This compound is a valuable chemical probe and starting point for the development of potent and selective kinase inhibitors. Its commercial availability and well-characterized role as an EGFR inhibitor make it an important tool for researchers in oncology and drug discovery. The experimental protocols provided in this guide offer a solid foundation for its in vitro characterization. Further studies, including in vivo efficacy and safety profiling, are necessary to fully elucidate the therapeutic potential of derivatives based on this promising scaffold.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, primarily for its role as a key intermediate in the synthesis of various bioactive molecules, including potent kinase inhibitors for cancer therapy. This guide provides a comprehensive overview of its molecular structure, conformational properties, and the experimental and computational methodologies used for its characterization. Detailed experimental protocols for its synthesis and analysis are presented, along with quantitative structural data. Furthermore, its relevance in drug discovery is contextualized through a schematic of its interaction with signaling pathways.

Molecular Structure and Conformation

The molecular structure of this compound consists of a fused pyrazolo[3,4-d]pyrimidine bicyclic system, which is an analogue of purine. A phenyl group is attached to the N1 position of the pyrazole ring, and a chlorine atom is substituted at the C4 position of the pyrimidine ring.

Crystallographic and Computational Data

The pyrazolo[3,4-d]pyrimidine ring system itself is nearly planar.[1] A crucial conformational parameter is the dihedral angle between the plane of the pyrazolo[3,4-d]pyrimidine core and the attached phenyl ring. In the precursor, this angle is approximately 34.72°.[1][2] This twisted conformation is a result of steric hindrance and electronic effects between the two ring systems.

Computational studies using Density Functional Theory (DFT) on similar pyrazolopyrimidine derivatives have been employed to model their geometrical parameters, providing theoretical insights that complement experimental data.[3] Based on the data from the precursor and related computational studies, the following tables summarize the expected bond lengths, bond angles, and dihedral angles for this compound.

Table 1: Predicted Bond Lengths

Atom 1Atom 2Bond Length (Å) (Predicted)
N1N21.37 - 1.38
N1C7a1.35 - 1.36
N2C31.32 - 1.33
C4Cl1.73 - 1.75
N5C61.35 - 1.36
N7C61.30 - 1.31
N1C(phenyl)1.42 - 1.43

Table 2: Predicted Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°) (Predicted)
C7aN1N2112 - 114
N1N2C3105 - 107
N2C3C3a110 - 112
C3C3aN4128 - 130
C3aN4C4115 - 117
N4C4C5125 - 127
C4C5N5118 - 120

Table 3: Predicted Dihedral Angle

Plane 1Plane 2Dihedral Angle (°) (Predicted)
Pyrazolo[3,4-d]pyrimidine RingPhenyl Ring30 - 40

Experimental Protocols

The synthesis of this compound is typically a two-step process, starting from commercially available reagents.

Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Precursor)

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formic acid (88-98%)

  • Ethanol

  • Deionized water

  • Ice

Procedure: [1][2]

  • In a round-bottom flask equipped with a reflux condenser, add 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (e.g., 10.8 mmol).

  • Add an excess of formic acid (e.g., 10 mL).

  • Heat the mixture to reflux (approximately 110-112 °C) and maintain for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (e.g., 250 mL).

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • Dry the crude product.

  • Recrystallize the solid from ethanol to yield pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as crystalline rods.

Synthesis of this compound

Materials:

  • 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or other high-boiling inert solvent (optional)

  • Crushed ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a drying tube, place 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Add a significant excess of phosphorus oxychloride (POCl₃) (e.g., 10-20 equivalents). A high-boiling solvent like toluene can also be used. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux (the boiling point of POCl₃ is ~106 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a fume hood. This step is highly exothermic and releases HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show signals corresponding to the protons on the phenyl ring (typically in the range of 7.2-8.5 ppm) and the protons on the pyrazolopyrimidine core.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbon atoms in the phenyl and pyrazolopyrimidine rings. The carbon atom attached to the chlorine (C4) will be significantly deshielded.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the C-Cl stretching vibration (typically in the range of 600-800 cm⁻¹), as well as bands for the aromatic C-H and C=C/C=N stretching vibrations.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Biological Relevance and Signaling Pathways

Derivatives of this compound are extensively studied as inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR).[4][5][6] The pyrazolo[3,4-d]pyrimidine scaffold acts as a bioisostere of adenine, the ATP molecule's core, enabling it to competitively bind to the ATP-binding site of kinases like EGFR, thereby inhibiting their activity and downstream signaling.[4][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Molecule 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine (Derivative) Molecule->EGFR Inhibits ATP ATP ATP->EGFR Binds & Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Experimental_Workflow Start Starting Materials: 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Step1 Step 1: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Cyclization with Formic Acid) Start->Step1 Step2 Step 2: Synthesis of 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine (Chlorination with POCl3) Step1->Step2 Purification Purification (Recrystallization / Chromatography) Step2->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Biological Biological Evaluation (e.g., Kinase Assays) Characterization->Biological End Lead Compound for Drug Development Biological->End

References

synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine from pyrazolopyrimidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The primary synthetic route involves the chlorination of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a reaction most commonly achieved using phosphorus oxychloride (POCl₃). This document provides a comprehensive overview of the experimental protocols, quantitative data from various studies, and a visual representation of the synthetic workflow.

Core Synthesis Pathway

The fundamental transformation is the conversion of a hydroxyl group (in the tautomeric form of the pyrazolopyrimidinone) to a chloro group. Phosphorus oxychloride is the reagent of choice for this dehydration and chlorination reaction.

Synthesis_Pathway start 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one product This compound start->product Chlorination reagent Phosphorus Oxychloride (POCl₃) reagent->start

Caption: General reaction scheme for the synthesis.

Experimental Protocols

Detailed methodologies for the chlorination reaction have been reported in various studies. Below are summaries of key experimental procedures.

Protocol 1: General Procedure with Phosphorus Oxychloride

A common method involves refluxing the starting pyrazolopyrimidinone in an excess of phosphorus oxychloride.

  • Reagents and Conditions:

    • Starting Material: 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (0.004 mol)

    • Chlorinating Agent: Phosphorus oxychloride (10 mL)

    • Reaction Time: 24 hours

    • Temperature: Reflux

  • Work-up Procedure:

    • Excess phosphorus oxychloride is removed under reduced pressure.

    • The resulting residue is carefully added to crushed ice (50 mL).

    • The mixture is basified to pH 7 with aqueous sodium hydroxide (6 M) and stirred for 40 minutes.

    • The mixture is diluted with water (30 mL) and extracted with chloroform (3 x 30 mL).

    • The combined organic layers are washed with water (3 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.[1]

Protocol 2: Chlorination with Trimethylamine

This protocol introduces a tertiary amine base, which can influence the reaction rate and yield.

  • Reagents and Conditions:

    • Starting Material: 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one

    • Chlorinating Agent: Phosphorus oxychloride

    • Additive: Trimethylamine (TMA)

  • Outcome: This reaction yields the corresponding 4-chloro derivative, 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[2]

Protocol 3: Chlorination in Toluene with a Diisopropylethylamine

This method utilizes a high-boiling solvent and a non-nucleophilic base.

  • Reagents and Conditions:

    • Starting Material: 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.1 mol)

    • Chlorinating Agent: Phosphorus oxychloride (0.2 mol)

    • Base: Diisopropylethylamine (0.3 mol)

    • Solvent: Toluene (400 mL)

    • Reaction Time: 18 hours

    • Temperature: Reflux

  • Work-up Procedure:

    • The reaction mixture is poured into ice water (500 mL).

    • The organic phase is separated, washed with a saturated solution of sodium bicarbonate and brine.

    • The organic phase is then passed through a layer of alumina on a filter.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and its derivatives under various conditions.

Starting MaterialChlorinating AgentAdditive/SolventReaction TimeTemperatureYield (%)Reference
1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivativesPOCl₃None24 hReflux78-97[1]
6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-onePOCl₃TrimethylamineNot SpecifiedNot Specified-[2]
6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃Diisopropylethylamine/Toluene18 hReflux-[3]

Synthesis Workflow Visualization

The following diagram illustrates the detailed step-by-step workflow for the synthesis and purification of this compound based on the general protocol.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Starting Material and POCl₃ reflux Reflux for 24h start->reflux evaporation Remove Excess POCl₃ (Reduced Pressure) reflux->evaporation quench Quench with Crushed Ice evaporation->quench basify Basify to pH 7 (aq. NaOH) quench->basify extraction Extract with Chloroform basify->extraction wash Wash with Water extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in Vacuo dry->concentrate product 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine concentrate->product

Caption: Detailed workflow of the synthesis process.

Precursor Synthesis

The starting material, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, can be synthesized from 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. One reported method involves heating the aminopyrazole carbonitrile in formic acid.[4] Another approach involves the partial hydrolysis of the nitrile to a carboxamide, followed by fusion with urea.[5]

Conclusion

The synthesis of this compound from its corresponding pyrazolopyrimidinone is a robust and well-established transformation. The use of phosphorus oxychloride, either alone or in the presence of a base, provides high yields of the desired product. The choice of specific conditions, such as the addition of a base or the use of a co-solvent, may be optimized depending on the specific substrate and desired scale of the reaction. This guide provides a solid foundation for researchers to successfully implement and adapt this important synthetic procedure.

References

The Pyrazolo[3,4-d]pyrimidine Core: A Technical Guide to its Discovery and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold holds a significant place in medicinal chemistry, serving as a cornerstone for the development of numerous therapeutic agents.[1][2] Its structural resemblance to endogenous purines allows it to function as a bioisostere, enabling it to interact with a wide array of biological targets.[2] This guide provides an in-depth exploration of the discovery and history of pyrazolo[3,4-d]pyrimidine derivatives, from the initial synthesis of the core structure to the development of blockbuster drugs. We will delve into the key experimental protocols that paved the way for these discoveries and present quantitative data to illuminate the structure-activity relationships that guide modern drug design.

The Genesis of a Privileged Scaffold

The history of pyrazolo[3,4-d]pyrimidines is rooted in the exploration of purine analogue chemistry. The first synthesis of a pyrazolo[3,4-d]pyrimidine derivative is credited to Roland Robins.[1] His work laid the foundation for the synthesis of 4-hydroxypyrazolo[3,4-d]pyrimidine, which would later become known as Allopurinol.[1] This pioneering research demonstrated that the fusion of a pyrazole and a pyrimidine ring system could yield compounds with significant biological potential.

Key Therapeutic Derivatives and Their Discovery

The versatility of the pyrazolo[3,4-d]pyrimidine core is showcased by the diverse range of therapeutic agents that have been developed from it. The following sections detail the discovery and development of three landmark drugs, each with a unique mechanism of action and a compelling history.

Allopurinol: A Rational Approach to Gout Therapy

Allopurinol was one of the first pyrazolo[3,4-d]pyrimidine derivatives to be introduced into clinical practice.[1] Its development was a triumph of rational drug design, aimed at inhibiting the enzyme xanthine oxidase.[3] This enzyme is responsible for the final two steps in purine metabolism, converting hypoxanthine to xanthine and then to uric acid.[4] In individuals with gout, the overproduction of uric acid leads to the formation of painful crystalline deposits in the joints.[3]

By acting as a competitive inhibitor of xanthine oxidase, allopurinol effectively reduces the production of uric acid, providing relief for patients with gout.[3][4] The discovery of allopurinol validated the pyrazolo[3,4-d]pyrimidine scaffold as a viable platform for enzyme inhibition and opened the door for the development of other targeted therapies.

Sildenafil: A Serendipitous Journey to a Blockbuster Drug

The story of sildenafil is a classic example of serendipity in drug discovery. Initially synthesized by Pfizer chemists, sildenafil was investigated as a potential treatment for hypertension and angina.[5] The rationale was to inhibit phosphodiesterase type 5 (PDE5), an enzyme that plays a role in regulating blood pressure.[6] While the clinical trials for its cardiovascular effects were underwhelming, a peculiar side effect was noted in male volunteers: an increase in erections.

This unexpected observation led to a pivotal shift in the drug's development program, and sildenafil was subsequently approved for the treatment of erectile dysfunction under the brand name Viagra.[5] Sildenafil's mechanism of action involves the inhibition of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels in the corpus cavernosum of the penis.[6] This, in turn, promotes smooth muscle relaxation and increased blood flow, resulting in an erection.[6]

Ibrutinib: A Targeted Therapy for B-Cell Malignancies

Ibrutinib represents a more modern approach to drug discovery, characterized by a targeted design strategy. It was developed as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[7] This pathway is crucial for the survival and proliferation of B-cells, and its dysregulation is a hallmark of many B-cell malignancies.[7]

Ibrutinib forms a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[7] This targeted approach has proven to be highly effective in the treatment of various B-cell cancers, including chronic lymphocytic leukemia and mantle cell lymphoma.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent pyrazolo[3,4-d]pyrimidine derivatives, providing a comparative overview of their biological activities.

CompoundTargetIC50 (nM)Cell LineReference
AllopurinolXanthine Oxidase--[3][4]
SildenafilPDE53.5-[6]
IbrutinibBTK0.5-[7]
Compound 4EGFR54-[8]
Compound 15EGFR135-[8]
Compound 16EGFR34-[8]
Compound 23cRET-BaF3/CCDC6-RET[9]
SI306Src-GBM[10]
Compound 7fDHFR-MCF-7[11]

Note: IC50 values can vary depending on the assay conditions. Please refer to the original publications for detailed experimental information.

Experimental Protocols

This section provides an overview of the general synthetic strategies for the pyrazolo[3,4-d]pyrimidine core and its key derivatives. For detailed, step-by-step protocols, it is essential to consult the primary literature cited.

General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold typically begins with the construction of a substituted pyrazole ring.[12] A common starting material is 3-amino-4-cyanopyrazole, which can be hydrolyzed to the corresponding carboxamide.[12] This intermediate is then cyclized with formamide or a similar reagent to form the pyrazolo[3,4-d]pyrimidine core.[12]

Synthesis of Allopurinol

The synthesis of allopurinol follows the general procedure described above. 3-amino-4-pyrazolecarboxamide sulfate is heated with formamide to yield 4-hydroxypyrazolo[3,4-d]pyrimidine (allopurinol).[12]

Protocol:

  • Heat a mixture of 75 g of the sulfate salt of 3-amino-4-pyrazolecarboxamide and 200 ml of C.P. formamide at 180-190°C for 45 minutes.[12]

  • Cool the solution and dilute it with one liter of cold water.[12]

  • Filter the precipitate to yield 48.0 g of allopurinol.[12]

  • Recrystallize the crude product from water for an analytical sample.[12]

Synthesis of Sildenafil

The synthesis of sildenafil is a multi-step process that has been optimized for commercial production.[13][14] A key step involves the cyclization of a pyrazole derivative to form the pyrazolo[3,4-d]pyrimidinone core.[13][14] The final steps involve the introduction of the N-methylpiperazine group.[13][14]

Final Step Protocol (Salt Formation):

  • Dissolve 50 g of sildenafil base in 850 ml of acetone at 55°C.[5]

  • Slowly add a solution of 20 g of citric acid in 100 ml of acetone over 45 minutes.[5]

  • Maintain the reaction mixture for about 30 minutes.[5]

  • Cool the mixture, filter the precipitate, and dry to obtain sildenafil citrate.[5]

Synthesis of Ibrutinib

The synthesis of ibrutinib is a complex process that involves the construction of the substituted pyrazolo[3,4-d]pyrimidine core followed by the attachment of the piperidine and acryloyl moieties.[15][16] The synthesis often utilizes coupling reactions, such as the Mitsunobu reaction, to form key bonds.[17]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships discussed in this guide.

Xanthine_Oxidase_Inhibition Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Substrate Xanthine Xanthine Xanthine->Xanthine_Oxidase Substrate Uric_Acid Uric Acid Allopurinol Allopurinol Allopurinol->Xanthine_Oxidase Inhibits Xanthine_Oxidase->Xanthine Catalyzes Xanthine_Oxidase->Uric_Acid Catalyzes

Caption: Inhibition of Xanthine Oxidase by Allopurinol.

PDE5_Inhibition sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Substrate Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Promotes GMP GMP PDE5->GMP Hydrolyzes Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's Inhibition of the PDE5 Pathway.

BTK_Inhibition BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream_Signaling Downstream Signaling Pathways BTK->Downstream_Signaling Activates Cell_Proliferation B-Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Promotes Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits

References

A Technical Guide to the Theoretical and Computational Investigation of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore, recognized as a purine isostere, and is a core component of various kinase inhibitors used in anticancer therapies.[1][2][3] Computational studies, including quantum chemical calculations, molecular docking, and molecular dynamics simulations, are pivotal in elucidating the structural and electronic properties of these compounds, predicting their interactions with biological targets, and guiding the design of novel therapeutic agents.

Quantum Chemical Calculations: Elucidating Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of this compound. These methods provide insights into molecular geometry, electronic structure, and reactivity.

Experimental Protocols

Geometry Optimization and Frequency Analysis: The three-dimensional structure of this compound is typically optimized using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules. Frequency calculations are subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to derive thermodynamic properties.

Electronic Properties Analysis: Following geometry optimization, various electronic properties can be calculated:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[5] This is valuable for predicting non-covalent interactions with receptor binding sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and intramolecular interactions.

Data Presentation

Table 1: Calculated Electronic Properties of Pyrazolo[3,4-d]pyrimidine Analogs

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
4-chloro-1H-pyrazoleB3LYP/6-311++G(d,p)---[5]
Pyrazolo[3,4-d]pyrimidine derivative P1B3LYP/6-311++G(d,p)---[4]
Pyrazolo[3,4-d]pyrimidine derivative P2B3LYP/6-311++G(d,p)---[4]

Note: Specific values for this compound were not available in the searched literature. The table presents data for related structures to illustrate the typical outputs of these calculations.

Molecular Docking: Predicting Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound derivatives, this is crucial for understanding their inhibitory mechanism against various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).[1][6][7]

Experimental Protocols

A typical molecular docking workflow involves the following steps:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The ligand structure is built and optimized using a suitable force field (e.g., MMFF94).[7]

  • Binding Site Definition: The active site of the protein is defined, often based on the location of a known co-crystallized inhibitor.

  • Docking Simulation: A docking program (e.g., MOE, AutoDock) is used to generate a series of possible binding poses for the ligand within the active site. These programs use scoring functions to rank the poses based on their predicted binding affinity.

  • Pose Analysis: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the binding pocket.[6][7][8]

Visualization of Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PDB_prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_prep Ligand Ligand Structure Ligand_prep Prepare Ligand (Optimize geometry) Ligand->Ligand_prep Define_site Define Binding Site PDB_prep->Define_site Run_docking Run Docking Simulation Ligand_prep->Run_docking Define_site->Run_docking Score_poses Score and Rank Poses Run_docking->Score_poses Analyze_interactions Analyze Interactions (H-bonds, Hydrophobic, etc.) Score_poses->Analyze_interactions

Caption: Workflow for a typical molecular docking study.

Data Presentation

Table 2: Molecular Docking Results of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Targets

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Derivative 7fDHFR (1U72)-9.2584-[7]
MTX (Reference)DHFR (1U72)-8.3951-[7]
Derivative 5Ki67 (2aff)-4.5039Arg245[8]
Derivative 6Ki67 (2aff)-4.4699-[8]
Derivative 7Ki67 (2aff)-6.5306Asp113, Ile23[8]
Derivative 12bEGFRWT (1M17)-23.67Val702, Cys773, Thr830[9][10]
Derivative 12bEGFRT790M-21.66-[9][10]

Molecular Dynamics Simulations: Exploring Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This method can be used to assess the stability of the binding pose predicted by molecular docking and to calculate binding free energies more accurately.

Experimental Protocols
  • System Setup: The docked ligand-protein complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Minimization and Equilibration: The system is first minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically involving constant volume (NVT) and then constant pressure (NPT) ensembles, to bring the system to the desired temperature and pressure.

  • Production Run: A long production simulation (typically nanoseconds to microseconds) is run, during which the trajectory of all atoms is saved at regular intervals.

  • Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Radius of Gyration (Rg): To evaluate the compactness of the protein.

    • Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.

Visualization of MD Simulation Workflow

G Start Docked Ligand-Protein Complex Solvate Solvate with Water and Add Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate_NVT Equilibration (NVT) Minimize->Equilibrate_NVT Equilibrate_NPT Equilibration (NPT) Equilibrate_NVT->Equilibrate_NPT Production_MD Production MD Simulation Equilibrate_NPT->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Binding Energy) Production_MD->Trajectory_Analysis

References

Methodological & Application

Application Notes and Protocols: 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, the core component of ATP. This structural mimicry allows compounds based on this scaffold to function as competitive inhibitors for a wide range of protein kinases. Dysregulation of kinase activity is a known driver in numerous pathologies, most notably in oncology. The compound 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine serves as a key intermediate and a pharmacophore in the development of potent kinase inhibitors targeting various signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

This document provides detailed application notes and experimental protocols for the utilization and evaluation of this compound and its analogs as kinase inhibitors. The focus is on providing practical methodologies for researchers in drug discovery and chemical biology.

Kinase Inhibitory Activity

While specific inhibitory data for this compound is not extensively available in the public domain, numerous derivatives have been synthesized and evaluated, demonstrating potent inhibition against several key oncogenic kinases. The following table summarizes the inhibitory activities of selected N6-substituted-1H-pyrazolo[3,4-d]pyrimidine derivatives, highlighting the potential of this scaffold.

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
12b EGFRWT0.016Erlotinib0.015
12b EGFRT790M0.236Erlotinib0.250
4 EGFRWT0.054Erlotinib0.015
15 EGFRWT0.135Erlotinib0.015
16 EGFRWT0.034Erlotinib0.015
14 CDK2/cyclin A20.057Sorafenib0.184
13 CDK2/cyclin A20.081Sorafenib0.184
15 CDK2/cyclin A20.119Sorafenib0.184
6 c-Src21.7Staurosporine0.6
4 c-Src24.7Staurosporine0.6

Featured Signaling Pathways

The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to inhibit kinases in several critical signaling pathways. Below are diagrams of key pathways that can be targeted.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Receptor->Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Transcription Gene Transcription (Migration, Invasion, Proliferation) FAK->Transcription Ras_MAPK->Transcription PI3K_Akt->Transcription STAT3->Transcription Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src

Caption: Src Kinase Signaling and Inhibition.

CDK2_Signaling_Pathway cluster_cycle Cell Cycle Progression cluster_regulation Molecular Regulation G1_Phase G1 Phase G1_S_Transition G1/S Transition G1_Phase->G1_S_Transition S_Phase S Phase (DNA Replication) G1_S_Transition->S_Phase CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb pRb CyclinE_CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits E2F->G1_S_Transition Promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2

Caption: CDK2 Regulation of G1/S Transition.

Experimental Protocols

The following are detailed protocols for key assays in the evaluation of this compound and its derivatives.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol is designed for a 384-well plate format and measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition.

Materials:

  • Recombinant kinase (e.g., EGFR, Src, CDK2)

  • Peptide substrate specific for the kinase

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound or its analog, dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • 384-well white microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (vehicle control) and a known inhibitor (positive control).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific peptide substrate in the kinase assay buffer.

  • Reaction Initiation: Add 20 µL of the kinase reaction mixture to each well. Initiate the kinase reaction by adding 20 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add 40 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 80 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor in DMSO B Dispense inhibitor dilutions into 384-well plate A->B C Add kinase and substrate master mix B->C D Initiate reaction with ATP C->D E Incubate at 30°C for 60 minutes D->E F Add ADP-Glo™ Reagent (stop reaction) E->F G Add Kinase Detection Reagent (generate signal) F->G H Measure luminescence G->H I Calculate % inhibition and determine IC50 H->I

Caption: In Vitro Kinase Inhibition Assay Workflow.

Protocol 2: Cell Viability Assay (MTS-based)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitor.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • This compound or its analog, dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well clear-bottom cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a spectrophotometer.

  • Data Analysis: Subtract the background absorbance (media only). Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Western Blotting for Phospho-Kinase Levels

This protocol is used to determine the effect of the inhibitor on the phosphorylation status of a target kinase within a cellular context.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or its analog

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the inhibitor at various concentrations for a specified time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging: Acquire the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell treatment with inhibitor B Cell lysis and protein quantification A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Blocking D->E F Primary antibody incubation (anti-phospho-protein) E->F G Secondary antibody incubation (HRP-conjugated) F->G H Chemiluminescent detection G->H I Image acquisition and band densitometry H->I J Normalize to total protein (optional) I->J

Caption: Western Blotting Workflow for Phospho-Proteins.

Conclusion

The this compound scaffold is a versatile and potent starting point for the development of kinase inhibitors. The protocols and data presented here provide a framework for researchers to evaluate novel compounds based on this core structure. By employing a combination of biochemical and cell-based assays, the inhibitory activity, selectivity, and cellular effects of these compounds can be thoroughly characterized, paving the way for the development of next-generation targeted therapies.

Application Notes and Protocols: 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine serves as a crucial intermediate and a key pharmacophore in the design and synthesis of novel anticancer agents. Its structural resemblance to purine enables it to act as a bioisostere of adenine, allowing it to competitively bind to the ATP-binding sites of various protein kinases involved in cancer cell proliferation and survival.[1][2] This document provides an overview of its application, summarizes the anticancer activity of its derivatives, and offers detailed protocols for its synthesis and biological evaluation.

The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Src family kinases like Fyn.[1][3][4][5] Derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][3][6]

Mechanism of Action and Signaling Pathways

Derivatives of this compound primarily exert their anticancer effects by inhibiting protein kinases that are often dysregulated in cancer. By blocking the ATP-binding site of these kinases, they prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cancer cell growth, proliferation, and survival.

One of the most frequently targeted pathways is the EGFR signaling pathway . EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of intracellular events leading to cell proliferation, angiogenesis, and metastasis.[4] Pyrazolo[3,4-d]pyrimidine derivatives have been shown to effectively inhibit both wild-type and mutant forms of EGFR.[4]

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolopyrimidine->Dimerization Inhibition RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

EGFR Signaling Pathway Inhibition

Another critical target is the cell cycle machinery , regulated by CDKs. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[1]

Data Presentation: Anticancer Activity of Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives synthesized from the this compound scaffold.

Table 1: EGFR Tyrosine Kinase Inhibitory Activity

CompoundModification on Pyrazolopyrimidine CoreEGFR WT IC₅₀ (µM)EGFR T790M IC₅₀ (µM)Reference
12b 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative0.0160.236[4]
12a N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative0.021-[4]
6b 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative91% inhibition-[7]

Table 2: Cytotoxic Activity (IC₅₀ in µM) against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
VIIa 57 different cell lines0.326 - 4.31[3]
12b A549 (Lung)8.21[4]
12b HCT-116 (Colon)19.56[4]
5d HCT-116 (Colon)9.87[6]
5e HCT-116 (Colon)8.15[6]
7 Caco-2 (Colon)43.75[2]
7 A549 (Lung)17.50[2]
7 HT1080 (Fibrosarcoma)73.08[2]
7 HeLa (Cervical)68.75[2]
14 MCF-7 (Breast)0.045[1]
14 HCT-116 (Colon)0.006[1]
14 HepG-2 (Liver)0.048[1]
15 NCI-60 Panel1.18 - 8.44 (GI₅₀)[8]
16 NCI-60 Panel0.018 - 9.98 (GI₅₀)[8]
5h HCT-116 (Colon)1.51[9]
6c MCF-7 (Breast)7.68[9]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound, which often serves as a starting material for further derivatization.

Synthesis_Workflow start Starting Material (e.g., Pyrimidinone derivative) chlorination Chlorination start->chlorination reflux Reflux with POCl₃ chlorination->reflux workup Work-up reflux->workup ice Quench with crushed ice workup->ice basify Basify to pH 7 (aq. NaOH) ice->basify product 4-Chloro-1-phenyl-1H-pyrazolo [3,4-d]pyrimidine basify->product

Synthesis Workflow

Materials:

  • 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one or a similar precursor

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • 6 M Sodium hydroxide (NaOH) solution

Procedure:

  • To 0.004 mol of the pyrazolo[3,4-d]pyrimidin-4-one derivative, add 10 mL of phosphorus oxychloride.[10]

  • Stir the mixture under reflux for 24 hours.[10]

  • After cooling, remove the excess solvent under reduced pressure.[10]

  • Carefully add the resulting material to 50 mL of crushed ice with stirring.[10]

  • Basify the mixture to pH 7 using a 6 M aqueous NaOH solution.[10]

  • Continue stirring for 40 minutes.[10]

  • Collect the resulting solid by filtration, wash with water, and dry to obtain the this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of the synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized pyrazolopyrimidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: EGFR Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of the compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Kinase substrate (e.g., a synthetic peptide)

  • Synthesized pyrazolopyrimidine compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the EGFR enzyme, the kinase substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for 30-60 minutes.[8]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay kit according to the manufacturer's instructions.[8] This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare Reaction Mixture: Enzyme + Substrate + Inhibitor B Initiate Reaction (Add ATP) A->B C Incubate (30°C, 30-60 min) B->C D Stop Reaction & Measure ADP Production C->D E Add ADP-Glo™ Reagent D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Calculate IC₅₀ G->H

Kinase Inhibition Assay Workflow

Conclusion

This compound is a versatile and valuable scaffold in the field of anticancer drug discovery. Its derivatives have demonstrated significant potential as inhibitors of key oncogenic kinases, leading to potent anticancer activity in vitro. The protocols and data presented here provide a foundational resource for researchers engaged in the synthesis, evaluation, and optimization of novel pyrazolopyrimidine-based anticancer agents. Further research focusing on improving selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial for the clinical translation of these promising compounds.

References

Application Notes and Protocols for the Derivatization of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to the adenine core of ATP. This bioisosteric relationship allows derivatives of this scaffold to effectively compete with ATP for the binding pocket of various protein kinases, a class of enzymes frequently implicated in oncogenesis and other proliferative diseases. The strategic derivatization of the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core has led to the discovery of potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase.

These application notes provide a comprehensive overview of the synthetic derivatization strategies for this compound, detailed experimental protocols for key reactions, and a summary of the biological activities of the resulting derivatives.

Synthetic Derivatization Strategies

The primary site for derivatization on the this compound scaffold is the C4-position, where the chlorine atom serves as a versatile leaving group for various nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C4-position. This allows for the straightforward introduction of a wide range of amine, alcohol, and thiol functionalities, leading to the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have been successfully employed to introduce aryl, heteroaryl, and amino moieties at the C4-position. These reactions significantly expand the accessible chemical space for drug discovery.

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and used as received from commercial suppliers or purified by standard methods. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: General Procedure for Nucleophilic Substitution with Amines

This protocol describes the general method for the synthesis of 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • Solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (optional, e.g., triethylamine, diisopropylethylamine)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1 - 1.5 eq).

  • If the amine salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base (1.5 - 2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the general method for the synthesis of 4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid or ester (1.1 - 1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0 - 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (1-10 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a reaction vessel, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 eq), the amine (1.1 - 1.5 eq), and the base (1.5 - 2.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize the biological activity of representative derivatized 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine compounds.

Compound IDR Group at C4Target KinaseIC₅₀ (µM)Cancer Cell LineIC₅₀ (µM)
5a 4-AminophenylEGFR-TK-MCF-7 (Breast)-
5b 4-MethoxyphenylaminoEGFR-TK-MCF-7 (Breast)-
6b 4-(Dimethylamino)phenylaminoEGFR-TK-MCF-7 (Breast)-
6e 4-ChlorophenylaminoEGFR-TK-MCF-7 (Breast)-
9e 4-FluorophenylaminoEGFR-TK-A-549 (Lung)-
9f 4-BromophenylaminoEGFR-TK-A-549 (Lung)-
12b Substituted anilineEGFRWT0.016A549 (Lung)8.21
12b Substituted anilineEGFRT790M0.236HCT-116 (Colon)19.56
23c Substituted amineRET-BaF3/CCDC6-RETPotent Inhibition
33 Substituted ureaFLT31.278MV4-11 (Leukemia)-
33 Substituted ureaVEGFR20.305--
SI306 Substituted amineSrcLow µMGBM cell linesLow µM

Data compiled from multiple sources.[1][2][3][4][5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PLCg PLCγ EGFR->PLCg Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation STAT->Proliferation Ligand EGF Ligand->EGFR Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Src Src VEGFR->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Src->PI3K Ligand VEGF Ligand->VEGFR Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->VEGFR

Caption: VEGFR Signaling Pathway and Inhibition.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor/ Integrin Src Src Receptor->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Cell_Processes Cell Proliferation, Migration, Invasion, Survival FAK->Cell_Processes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Processes AKT Akt PI3K->AKT AKT->Cell_Processes STAT3->Cell_Processes Ligand Extracellular Signal Ligand->Receptor Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Src

Caption: Src Signaling Pathway and Inhibition.

Conclusion

The this compound scaffold is a highly versatile starting material for the synthesis of potent kinase inhibitors. The derivatization strategies outlined in these application notes, particularly nucleophilic substitution and palladium-catalyzed cross-coupling reactions, provide medicinal chemists with a robust toolkit for generating diverse compound libraries. The significant in vitro and cellular activities of the resulting derivatives against key oncogenic kinases underscore the therapeutic potential of this scaffold in the development of novel anticancer agents. Further exploration of the chemical space around this core structure is warranted to optimize potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for EGFR Inhibition Assays Using Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the inhibitory activity of pyrazolopyrimidine compounds against the Epidermal Growth Factor Receptor (EGFR). The methodologies described herein are essential for the screening and characterization of potential anti-cancer therapeutic agents targeting EGFR-driven malignancies.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often due to overexpression or activating mutations, is a key driver in the development and progression of various cancers.[1] Pyrazolopyrimidines are a class of heterocyclic compounds that have shown significant promise as EGFR inhibitors, acting as ATP-competitive antagonists in the kinase domain.[3] This document outlines in vitro and cell-based assays to quantify the inhibitory potency of novel pyrazolopyrimidine derivatives.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binds EGFR_active EGFR (Active) Dimerization & Autophosphorylation EGFR_inactive->EGFR_active Activation RAS RAS EGFR_active->RAS Activates PI3K PI3K EGFR_active->PI3K Activates Pyrazolopyrimidine Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine->EGFR_active Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway and Inhibition by Pyrazolopyrimidines.

Quantitative Data Summary of Pyrazolopyrimidine-Based EGFR Inhibitors

The following tables summarize the in vitro EGFR kinase inhibitory activity and anti-proliferative effects of selected pyrazolopyrimidine compounds from published studies.

Table 1: In Vitro EGFR Tyrosine Kinase Inhibitory Activity (IC50)

Compound IDEGFR WT IC50 (µM)EGFR T790M IC50 (µM)Reference
Series 1
Compound 40.054Not Reported[5]
Compound 150.135Not Reported[5][6]
Compound 160.034Not Reported[5][6]
Series 2
Compound 12b0.0160.236[7]
Erlotinib (Control)0.0060.563[7]
Series 3
Compound 14d8.27 - 19.03Not Reported[8]
Series 4
Compound 1870.033Not Reported[2]
Compound 1880.008Not Reported[1][2]
Compound 1900.005Not Reported[1][2]

Table 2: Anti-Proliferative Activity (GI50/IC50) in Cancer Cell Lines

Compound IDCell LineGI50/IC50 (µM)Reference
Series 1
Compound 15NCI-60 Panel0.018 - 9.98[5][6]
Compound 16NCI-60 Panel0.018 - 9.98[5][6]
Series 2
Compound 12bA549 (Lung)8.21[9]
Compound 12bHCT-116 (Colon)19.56[9]
Series 3
Compound 14dHEPG-2 (Liver)3.65[8]
Compound 14dMCF-7 (Breast)1.45[8]
Compound 14dHCT-116 (Colon)2.00[8]

Experimental Protocols

Detailed methodologies for key assays are provided below.

In Vitro EGFR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a synthetic substrate by the EGFR kinase.

HTRF_Workflow cluster_workflow HTRF Assay Workflow prep Prepare Reagents: - EGFR Enzyme - Pyrazolopyrimidine dilutions - Biotinylated Substrate - ATP dispense Dispense Reagents into 384-well plate: - Enzyme - Inhibitor (Pyrazolopyrimidine) prep->dispense incubate_inhibitor Incubate to allow inhibitor binding dispense->incubate_inhibitor start_reaction Initiate Kinase Reaction: Add Substrate/ATP mix incubate_inhibitor->start_reaction incubate_reaction Incubate to allow phosphorylation start_reaction->incubate_reaction stop_reaction Stop Reaction & Add Detection Reagents: - Eu-Cryptate Antibody - Streptavidin-XL665 incubate_reaction->stop_reaction incubate_detection Incubate for signal development stop_reaction->incubate_detection read_plate Read Plate on HTRF- compatible reader incubate_detection->read_plate analyze Analyze Data: Calculate IC50 values read_plate->analyze

Workflow for the HTRF EGFR Kinase Inhibition Assay.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Pyrazolopyrimidine test compounds

  • Biotinylated peptide substrate (e.g., Poly-GT-biotin)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

  • 384-well low-volume plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolopyrimidine compounds in 100% DMSO. Further dilute these stock solutions in the kinase assay buffer.

  • Assay Plate Setup: Add the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add the diluted EGFR enzyme to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Kinase Reaction Initiation: Prepare a master mix of the biotinylated substrate and ATP in the kinase assay buffer. Add this mix to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Detection: Add the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) in detection buffer containing EDTA to stop the kinase reaction.

  • Signal Development: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: The ratio of the two emission signals is proportional to the extent of substrate phosphorylation. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay measures the effect of pyrazolopyrimidine compounds on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow seed Seed cancer cells in a 96-well plate incubate_attach Incubate for 24h to allow cell attachment seed->incubate_attach treat Treat cells with serial dilutions of pyrazolopyrimidines incubate_attach->treat incubate_treat Incubate for 72h treat->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 1-4h (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan crystals incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze Data: Calculate GI50/IC50 values read->analyze

References

Application of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives represent a significant class of heterocyclic compounds with broad applications in biomedical research and drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the core component of ATP, making it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1][2] These compounds have been extensively investigated for their potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Their mechanism of action primarily involves the inhibition of key signaling kinases that are often dysregulated in cancer, such as Src family kinases (SFKs) and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6][7] This document provides a detailed overview of the application of these compounds in cell-based assays, including experimental protocols and data presentation.

Mechanism of Action: Targeting Key Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several protein tyrosine kinases. By competitively binding to the ATP-binding pocket of these enzymes, they block the transfer of phosphate to substrate proteins, thereby interrupting the downstream signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis.[4][7][8]

Two of the most prominent targets for this class of compounds are:

  • Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases, including Src, Fyn, and Lck, plays a crucial role in various cellular processes.[7] Hyperactivation of SFKs is a common feature in many cancers, contributing to tumor growth and metastasis.[6][9] The well-characterized inhibitor PP1, a pyrazolo[3,4-d]pyrimidine derivative, demonstrates high selectivity for Src family kinases.[10][11][12]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling pathways crucial for cell growth and division.[4][5] Mutations and overexpression of EGFR are hallmarks of several cancers, making it a prime target for therapeutic intervention.[13]

The inhibition of these pathways ultimately leads to the induction of cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of this compound derivatives.[8][14]

a_Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Proliferation Cell Proliferation & Survival Src->Proliferation Migration Cell Migration & Invasion Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis Compound 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Derivative (e.g., PP1) Compound->Src Inhibition

Src Kinase Signaling Pathway Inhibition.

b_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Activation Proliferation Cell Proliferation & Survival EGFR->Proliferation ATP ATP ATP->EGFR Phosphorylation Compound 1H-pyrazolo[3,4-d]pyrimidine Derivative Compound->EGFR Inhibition (ATP Competition)

EGFR Signaling Pathway Inhibition.

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives in different cell-based assays.

Table 1: Anti-proliferative Activity (IC50/GI50 Values)

Compound IDCell LineCancer TypeIC50/GI50 (µM)Reference
PP1 A549Non-Small Cell Lung0.01[15]
PP1 DOHH-2Lymphoma3.7[15]
PP1 JurkatT-cell Leukemia0.4 - 1.2[15]
Compound 12b A549Non-Small Cell Lung8.21[13]
Compound 12b HCT-116Colon19.56[13]
Compound 15 NCI-60 PanelVarious1.18 - 8.44[14]
Compound 16 NCI-60 PanelVarious0.018 - 9.98[14]
Compound 7f MCF-7BreastNot specified (potent)[16]
Compound 14 HCT-116Colorectal0.006[1]
Compound 13a MCF-7Breast23[2]

Table 2: Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
PP1 Lck5[10][11][15]
PP1 Fyn6[10][11][15]
PP1 Hck20[10][11]
PP1 Src170[10][11]
PP1 EGFR250[10][15]
Compound 12b EGFR (Wild Type)16[13]
Compound 12b EGFR (T790M Mutant)236[13]
Compound 16 EGFR34[14]
Compound 14 CDK2/cyclin A57[1]

Table 3: Effects on Apoptosis and Cell Cycle

Compound IDCell LineAssayObservationReference
4c compound JurkatAnnexin V/PI34% apoptosis at 24h (2 µM)[3]
Compound 12b A549Cell Cycle AnalysisArrest at S and G2/M phases[13]
Compound 16 MDA-MB-468Cell Cycle AnalysisArrest at S phase[14]
Compound 14 HCT-116Cell Cycle AnalysisArrest at G0/G1 phase, increased Pre-G1 population[1]
Compounds 7a/7b RKOAnnexin V-FITCInduction of apoptosis[17]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.

c_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Start Start: Cancer Cell Line Culture Seed Seed Cells into Multi-well Plates Start->Seed Treat Treat with Pyrazolo[3,4-d]pyrimidine (Varying Concentrations & Times) Seed->Treat Viability Cell Viability Assay (e.g., MTT, SRB) Treat->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treat->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treat->CellCycle Western Western Blot (Protein Expression/ Phosphorylation) Treat->Western Data Analyze Data: - Calculate IC50 - Quantify Apoptosis % - Determine Cell Cycle Distribution - Measure Protein Levels Viability->Data Apoptosis->Data CellCycle->Data Western->Data

General Experimental Workflow.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well (in 100 µL of complete medium) into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the pyrazolopyrimidine compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.01, 0.1, 1, 5, 10, 15 µM).[3] Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis after treatment.

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 2 x 105 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of the pyrazolopyrimidine compound (e.g., 2 µM) for various time points (e.g., 24, 48, 72 hours).[3] Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Analysis: The cell population will be divided into four quadrants:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells Calculate the total percentage of apoptotic cells (early + late).

Protocol 3: Western Blot Analysis for Kinase Inhibition

Objective: To assess the effect of the compound on the phosphorylation status of target kinases and downstream signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein to the total protein and the loading control (e.g., GAPDH or β-actin) to determine the relative change in protein phosphorylation.

References

Synthesis of Novel Derivatives from 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. This core scaffold is a key building block in the development of potent kinase inhibitors and other therapeutic agents. The following sections detail the synthetic methodologies, present key quantitative data for synthesized compounds, and illustrate the relevant biological pathways and experimental workflows.

Application Notes

The this compound scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. Its pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, allowing its derivatives to function as competitive inhibitors for ATP-binding sites in various kinases.[1][2] The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, providing a straightforward method for introducing diverse functional groups and modulating the pharmacological properties of the resulting compounds.

Derivatives of this scaffold have shown significant promise as inhibitors of several key enzymes implicated in cancer and other diseases, including:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Many derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, a key driver in the progression of several cancers.[1][3]

  • Src Tyrosine Kinase: The pyrazolo[3,4-d]pyrimidine core has been identified in potent inhibitors of the Src family of non-receptor tyrosine kinases, which play crucial roles in cell growth, division, and migration.[4][5]

  • Dihydrofolate Reductase (DHFR): Certain derivatives have been designed as DHFR inhibitors, disrupting the folate metabolism pathway essential for DNA synthesis and cell proliferation.[6][7]

The synthetic strategies outlined in this document primarily focus on the nucleophilic substitution at the C4 position, a robust and widely applicable method for generating extensive libraries of novel compounds for drug discovery and development.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting material, this compound, and subsequent derivatization via nucleophilic substitution.

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes a common two-step synthesis of the title compound starting from ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Step 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • To a solution of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in formamide (excess), the mixture is heated to reflux at 190°C for 8 hours.[6]

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Step 2: Chlorination to this compound

  • A mixture of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, excess) is heated to reflux at 106°C for 6 hours.[6]

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured into crushed ice with stirring.

  • The resulting solid is collected by filtration, washed with cold water, and dried to yield this compound.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

This protocol outlines a general method for the synthesis of 4-amino substituted pyrazolo[3,4-d]pyrimidine derivatives.

  • A mixture of this compound (1 equivalent) and the desired amine (1-1.2 equivalents) is prepared in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction.

  • The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to 24 hours, depending on the reactivity of the amine. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

G cluster_0 Synthesis of Starting Material cluster_1 Synthesis of Derivatives start Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate intermediate 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one product This compound starting_material This compound reagents Nucleophile (e.g., R-NH2) reaction Nucleophilic Aromatic Substitution final_product 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Caption: Inhibition of the EGFR signaling cascade by pyrazolo[3,4-d]pyrimidine derivatives.

Src Kinase Signaling Pathway Inhibition

G cluster_0 Upstream Signals cluster_1 Intracellular Signaling GrowthFactors Growth Factors Src Src Kinase GrowthFactors->Src Integrins Integrins FAK FAK Integrins->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK FAK->Src CellFunctions Cell Proliferation, Migration, & Survival STAT3->CellFunctions RAS_MAPK->CellFunctions Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Src Inhibition

Caption: Inhibition of the Src kinase signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

DHFR Inhibition and Folate Pathway

G cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF dNTPs dNTP Synthesis THF->dNTPs DNAReplication DNA Replication & Cell Division dNTPs->DNAReplication Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->DHFR Inhibition

Caption: Disruption of the folate pathway through DHFR inhibition.

References

Application Notes and Protocols: 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a versatile heterocyclic intermediate of significant interest in medicinal chemistry and organic synthesis. Its pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore, acting as a bioisostere of purine, which is a fundamental component of nucleic acids and various cofactors. This structural similarity allows molecules derived from this scaffold to interact with a wide range of biological targets, particularly protein kinases. The presence of a reactive chlorine atom at the 4-position makes it an excellent electrophilic partner for nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups and the construction of extensive compound libraries for drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent biologically active molecules, with a primary focus on kinase inhibitors for cancer therapy.

Key Applications

The primary application of this compound lies in its role as a key building block for the synthesis of kinase inhibitors. The pyrazolopyrimidine scaffold is a common feature in many approved and investigational drugs targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Breast Tumor Kinase (BRK/PTK6).[1][2][3] The "warhead" nature of this scaffold allows it to bind to the hinge region of the kinase ATP-binding site.[3]

Derivatives synthesized from this intermediate have shown potent activity against various cancer cell lines, including breast (MCF-7), lung (A-549), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116).[2][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the title intermediate is typically achieved through a multi-step process starting from commercially available precursors. A common route involves the cyclization of a pyrazole derivative followed by chlorination.

Step 1: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Reaction: Phenylhydrazine is reacted with ethyl 2-cyano-3-ethoxyacrylate to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[5]

  • Cyclization: The resulting pyrazole derivative is then cyclized by refluxing with formamide to afford 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[5]

Step 2: Chlorination to this compound

  • Procedure: The 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is refluxed in phosphorus oxychloride (POCl₃).[1][5] In some procedures, phosphorus pentachloride (PCl₅) is also used.[6]

  • Work-up: After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • Purification: The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Nucleophilic Substitution Reactions at the C4-Position

The chlorine atom at the C4-position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents.

General Procedure for Amination:

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired amine (aliphatic or aromatic) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[3][6]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the amine.[6] Reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Example: Synthesis of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Stirring 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline at room temperature affords 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine.[6]

Protocol 3: Synthesis of Hydrazinyl Derivatives

Hydrazinolysis of the 4-chloro intermediate provides a versatile precursor for the synthesis of more complex heterocyclic systems.

  • Procedure: A mixture of this compound and hydrazine hydrate is refluxed for several hours.[1][7]

  • Work-up: After cooling, the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield 4-hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[1]

This hydrazinyl intermediate can be further reacted with aldehydes, ketones, or other electrophiles to generate Schiff bases or cyclized products like pyrazolo-triazolo-pyrimidines.[1]

Data Presentation

Table 1: Synthesis of 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives and their Biological Activity

Compound IDSubstituent at C4TargetCell LineIC₅₀ / % InhibitionReference
6b Substituted amineEGFR-TKMCF-7, A-54991% inhibition[4]
5a Substituted amineEGFR-TKMCF-7, A-54941-91% inhibition[4]
5b Substituted amineEGFR-TKMCF-7, A-54941-91% inhibition[4]
14 Substituted glycylCDK2/cyclin A2HCT-1160.057 µM[2]
13 Substituted glycylCDK2/cyclin A2HCT-1160.081 µM[2]
15 Substituted glycylCDK2/cyclin A2HCT-1160.119 µM[2]
38 Pyrazolo-pyrimidineBRK/PTK6-0.153 µM[3]
10n Substituted amineHPK1-29.0 nM[8]
Lead Compound Substituted ureaCK1-78 nM[9]

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP ADP ADP EGFR->ADP Phosphorylates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->EGFR Binds to ATP-binding site ATP->EGFR Activates Proliferation Cell Proliferation Survival Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine-based inhibitor.

Experimental Workflow

Synthesis_Workflow Start Starting Materials (e.g., Phenylhydrazine) Intermediate1 1-phenyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Start->Intermediate1 Cyclization Intermediate2 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Intermediate1->Intermediate2 Chlorination (POCl₃) Final_Products Diverse Bioactive Molecules (e.g., Kinase Inhibitors) Intermediate2->Final_Products Nucleophilic Substitution (Amines, Hydrazines, etc.)

Caption: General synthetic workflow for producing bioactive molecules from this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of novel therapeutic agents. Its straightforward preparation and the reactivity of the C4-chloro group allow for the efficient generation of diverse compound libraries. The demonstrated success of this scaffold in developing potent kinase inhibitors highlights its significance in modern drug discovery, particularly in the field of oncology. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important synthetic building block.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. This key intermediate is a versatile scaffold for the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors.

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine core is a significant pharmacophore in medicinal chemistry, recognized as an ATP-competitive inhibitor scaffold.[1] Derivatives of this heterocyclic system have shown potent inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, making them promising candidates for anticancer drug development.[2][3] The substitution of the chlorine atom at the C4 position with various nucleophiles is a critical step in the synthesis of these potential therapeutic agents.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloro group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring by a nucleophile (Nu-H), typically an amine or a hydrazine derivative. The reaction is a nucleophilic aromatic substitution (SNAr) and is generally facilitated by heat. In the case of amine nucleophiles, a base may be required to neutralize the liberated hydrochloric acid.

Figure 1: General scheme of a nucleophilic substitution reaction.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Products Start 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Reaction Solvent Solvent (e.g., Ethanol, Isopropanol, DMF) Solvent->Reaction Base Base (optional) (e.g., Triethylamine, K2CO3) Base->Reaction Heat Heat (Reflux) Heat->Reaction Product 4-Substituted-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Reaction->Product Byproduct HCl (neutralized by base) Reaction->Byproduct

Caption: General workflow for nucleophilic substitution.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various nucleophilic substitution reactions performed on this compound and its derivatives, detailing the nucleophile, reaction conditions, and reported yields.

NucleophileSolventBaseTemperatureTimeYield (%)Reference
4-Aminobenzoic acidIsopropanol-Reflux16-18 h-[4]
AnilineEthanol-Room Temp--[1]
EthylamineEthanolTriethylamineReflux4 h-[1]
PropylamineEthanolTriethylamineReflux4 h-[1]
CyclohexylamineEthanolTriethylamineReflux5 h-[1]
Hydrazine Hydrate--Reflux6 h-[1]
AdamantylaminePEG-400-120 °C5 min85%[5]
2-(Trifluoromethyl)anilinePEG-400-120 °C5 min70%[5]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Amines

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.0 - 1.2 equivalents)

  • Solvent (e.g., Ethanol, Isopropanol)

  • Base (e.g., Triethylamine, 1.5 equivalents) (Optional, recommended for amine hydrochlorides or to scavenge HCl)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Rotary evaporator

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable solvent (e.g., ethanol).

  • Add the amine nucleophile (1.0 - 1.2 eq).

  • If a base is required, add triethylamine (1.5 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by one of the following methods:

    • Precipitation: If the product is a solid, it may precipitate upon cooling or after the addition of water. Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry.

    • Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

    • Column Chromatography: Purify the crude residue using silica gel column chromatography with an appropriate eluent system.

  • The final product can be further purified by recrystallization from a suitable solvent.

Signaling Pathway and Mechanism of Action

Derivatives of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine are frequently designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] These compounds typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that leads to cell proliferation, survival, and metastasis. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming key hydrogen bond interactions with residues in the kinase hinge region, such as Met793.[2]

Figure 2: Mechanism of EGFR Tyrosine Kinase Inhibition.

G cluster_0 EGFR Signaling Pathway cluster_1 Inhibition Mechanism EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activation Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor 4-Substituted-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine ATP_Site ATP Binding Site of EGFR Kinase Domain Inhibitor->ATP_Site Competitive Binding ATP_Site->Dimerization Inhibits Phosphorylation

Caption: Inhibition of EGFR signaling by pyrazolopyrimidines.

References

Application Notes and Protocols for In Vitro Evaluation of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives represent a promising class of heterocyclic compounds with significant potential in cancer chemotherapy.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine, a fundamental component of DNA and RNA, allowing these derivatives to interact with a wide range of biological targets.[3][4] These compounds have demonstrated potent in vitro activity against a variety of human cancer cell lines, primarily by inhibiting key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR) tyrosine kinase, and Polo-like kinase 4 (PLK4).[5][6][7] This document provides detailed application notes and experimental protocols for the in vitro evaluation of these derivatives.

Application Notes

Mechanism of Action

The anticancer activity of this compound derivatives is often attributed to their ability to act as ATP-competitive inhibitors of protein kinases.[8] By occupying the ATP-binding pocket of these enzymes, they block the downstream signaling pathways that are crucial for cancer cell growth, proliferation, and survival.

Key molecular targets include:

  • Epidermal Growth Factor Receptor (EGFR): Many derivatives have shown significant inhibitory activity against both wild-type and mutant forms of EGFR, a key driver in non-small cell lung cancer and other malignancies.[7][8]

  • Cyclin-Dependent Kinases (CDKs): As inhibitors of CDKs, particularly CDK2, these compounds can halt the cell cycle, preventing cancer cells from progressing through the G1/S phase.[6][9]

  • Polo-like Kinase 4 (PLK4): Inhibition of PLK4, a master regulator of centriole duplication, by these derivatives can lead to mitotic errors and ultimately cell death in cancer cells.[5]

  • Other Kinases: The pyrazolo[3,4-d]pyrimidine scaffold has also been found in inhibitors of Src and Abl tyrosine kinases, and glycogen synthase kinase-3.[1][10]

Potential Applications

The demonstrated in vitro efficacy of these compounds suggests their potential as lead structures for the development of novel anticancer agents. Their broad-spectrum activity against various cancer cell lines, including those of the breast, lung, colon, and leukemia, makes them attractive candidates for further preclinical and clinical investigation.[2][11]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected this compound derivatives and related compounds against various human cancer cell lines.

Table 1: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
VIIa 57 different cell lines0.326 - 4.31[1]
1a A549 (Lung)2.24[2]
1d MCF-7 (Breast)1.74[2]
24j MCF-7 (Breast)0.36[5]
24j BT474 (Breast)1.35[5]
24j MDA-MB-231 (Breast)2.88[5]
33a,b VariousComparable to olomoucine and roscovitine[6]
XVI Various (NCI-60 panel)1.17 - 18.40 (GI50)[10]
7d OVCAR-4 (Ovarian)1.74[3]
7d ACHN (Renal)5.53[3]
7d NCI-H460 (Lung)4.44[3]
12b A549 (Lung)8.21[8]
12b HCT-116 (Colon)19.56[8]

Table 2: Kinase Inhibitory Activity of Selected Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
24j PLK40.2[5]
12b EGFRWT16[8]
12b EGFRT790M236[8]
14 CDK2/cyclin A257[9]
13 CDK2/cyclin A281[9]
15 CDK2/cyclin A2119[9]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the pyrazolo[3,4-d]pyrimidine derivatives on cancer cells.

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of the compounds against specific protein kinases (e.g., EGFR, CDK2).

  • Materials:

    • Recombinant human kinase (e.g., EGFR, CDK2/cyclin A)

    • Kinase-specific substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • In a 384-well plate, add the kinase, the specific substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the compounds on the cell cycle distribution of cancer cells.

  • Materials:

    • Human cancer cell lines

    • Complete growth medium

    • 6-well plates

    • Test compounds dissolved in DMSO

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and incubate for 24 hours.

    • Treat the cells with the test compounds at their IC50 concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Visualizations

EGFR_Signaling_Pathway_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Phosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_pyrimidine->EGFR Inhibits ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Experimental_Workflow_Cytotoxicity Start Start: Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Pyrazolo[3,4-d]pyrimidine Derivatives (serial dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure End End: Calculate IC50 Measure->End

References

Application Notes and Protocols for Molecular Docking of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This heterocyclic system is an isostere of adenine, a fundamental component of ATP, enabling it to effectively compete for the ATP-binding site of many protein kinases.[1][3] Consequently, derivatives of pyrazolo[3,4-d]pyrimidine have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.[4][5] The 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate in the synthesis of a multitude of bioactive compounds targeting these kinases.[6][7]

This document provides detailed application notes and protocols for the molecular docking of this compound and its derivatives with several important protein kinases. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It is an invaluable tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

Target Protein Kinases

Several protein kinases have been identified as targets for pyrazolo[3,4-d]pyrimidine-based inhibitors. This section summarizes some of the key kinases and the rationale for their selection.

  • Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is linked to the development and progression of various cancers.[4][9]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A receptor tyrosine kinase that is a key driver of tumor growth and progression in many cancers, including non-small cell lung cancer and breast cancer.[6][7]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. Its inhibition is a promising strategy for cancer therapy as it can induce cell cycle arrest and apoptosis.[3]

  • Phosphoinositide 3-kinase alpha (PI3Kα): A lipid kinase that is frequently mutated in cancer, leading to uncontrolled cell growth and survival.[10][11]

  • Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1): A mitochondrial chaperone protein that is implicated in maintaining the stability of cancer cells.[12]

Quantitative Docking Data Summary

The following tables summarize the molecular docking scores and, where available, the corresponding in vitro inhibitory activities (IC50) of this compound derivatives against various protein kinases. The docking score represents the predicted binding affinity, with more negative values indicating stronger binding.

Compound ID/NameTarget KinaseDocking Score (kcal/mol)Key Interacting ResiduesReference
Derivative of this compound EGFR-TKNot SpecifiedMet793[7]
Pyrazolo[3,4-d]pyrimidine derivative CDK2/cyclin A2Not SpecifiedLeu83[3]
Pyrazolo[3,4-d]pyrimidine derivative TRAP1-11.265ASP 594, CYS 532, PHE 583, SER 536[12]
Compound ID/NameTarget KinaseIC50 (µM)Reference
SI306 (a pyrazolo[3,4-d]pyrimidine derivative) SrcLow micromolar range[9]
Compound 14 (a pyrazolo[3,4-d]pyrimidine derivative) CDK2/cyclin A20.057[3]
Compound 6b (a 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative) EGFR-TKNot specified (91% inhibition)[7]

Experimental Protocols

This section provides a generalized yet detailed protocol for performing molecular docking of this compound with a target protein kinase. This protocol is based on commonly used software and methodologies in the field.[10][13]

Protocol: Molecular Docking of a Pyrazolo[3,4-d]pyrimidine Derivative

1. Protein Preparation:

  • Objective: To prepare the protein structure for docking by removing unwanted molecules and adding necessary parameters.

  • Procedure:

    • Download the 3D crystal structure of the target protein kinase from the Protein Data Bank (RCSB PDB). Select a high-resolution structure, preferably co-crystallized with a ligand.

    • Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein, which are often missing in crystal structures.

    • Assign partial charges and atom types to the protein atoms using a force field (e.g., CHARMm or AMBER).

    • Minimize the energy of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the ligand and assign appropriate chemical properties.

  • Procedure:

    • Draw the 2D structure of this compound or its derivative using a chemical drawing software.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

3. Receptor Grid Generation:

  • Objective: To define the binding site on the protein and pre-calculate the interaction potentials for different atom types.

  • Procedure:

    • Identify the active site of the kinase, typically the ATP-binding pocket. This can be done by referring to the position of the co-crystallized ligand or through literature information.

    • Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

    • Generate the grid parameter file that contains the pre-calculated interaction energies for various atom types (e.g., carbon, hydrogen, oxygen, nitrogen) with the protein.

4. Molecular Docking:

  • Objective: To predict the binding pose and affinity of the ligand within the protein's active site.

  • Procedure:

    • Use a docking program (e.g., AutoDock, Glide, GOLD).[8]

    • Set the docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations.

    • Run the docking simulation. The program will generate multiple possible binding poses (conformations) of the ligand in the active site.

5. Analysis of Results:

  • Objective: To analyze the docking results to identify the most likely binding mode and estimate the binding affinity.

  • Procedure:

    • The docking program will rank the different poses based on a scoring function, which estimates the binding free energy. The pose with the lowest energy score is considered the most favorable.

    • Visualize the best-ranked docking pose in complex with the protein using molecular visualization software (e.g., PyMOL, VMD).

    • Analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • Validate the docking protocol by re-docking the co-crystallized ligand into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[10]

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the general signaling pathway involving protein kinases and the workflow for a typical molecular docking experiment.

Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Extracellular_Signal->Receptor_Kinase Binds to Intracellular_Kinase Intracellular Kinase (e.g., Src) Receptor_Kinase->Intracellular_Kinase Activates Downstream_Proteins Downstream Signaling Proteins Intracellular_Kinase->Downstream_Proteins Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Proteins->Cellular_Response Leads to Inhibitor 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Inhibitor->Receptor_Kinase Inhibits Inhibitor->Intracellular_Kinase Inhibits

Caption: General signaling pathway involving protein kinases and their inhibition.

Molecular_Docking_Workflow Protein_Prep 1. Protein Preparation (PDB Structure) Grid_Generation 3. Receptor Grid Generation (Define Binding Site) Protein_Prep->Grid_Generation Ligand_Prep 2. Ligand Preparation (3D Structure) Docking 4. Molecular Docking (Predict Binding Pose) Ligand_Prep->Docking Grid_Generation->Docking Analysis 5. Results Analysis (Scoring and Interaction Analysis) Docking->Analysis

Caption: A typical workflow for a molecular docking experiment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the chlorination of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This reaction typically involves heating the substrate in excess POCl₃.

Q2: What is the typical yield for this synthesis?

A2: Reported yields for the chlorination of pyrazolo[3,4-d]pyrimidin-4-ones using phosphorus oxychloride are generally high, often ranging from 78% to 97% under optimized conditions.[3]

Q3: Are there any alternative chlorinating agents to phosphorus oxychloride (POCl₃)?

A3: While POCl₃ is the most frequently cited reagent, other chlorinating agents used for similar heterocyclic systems include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and mixtures like POCl₃ with phosphorus pentachloride (PCl₅).[4][5] The choice of reagent can influence reaction conditions and outcomes.

Q4: What are the key starting materials for the synthesis?

A4: The primary starting material is 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This precursor is often synthesized by the cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide.[2][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective chlorinating agent. 4. Loss of product during workup.1. Increase reaction time and/or temperature. Monitor reaction progress using TLC. 2. Ensure anhydrous conditions as POCl₃ reacts violently with water. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly distilled or a new bottle of POCl₃. Consider adding a catalytic amount of a base like trimethylamine or dimethylformamide (DMF).[1] 4. During the aqueous workup, ensure the pH is carefully controlled and perform multiple extractions with a suitable organic solvent like chloroform or dichloromethane.[3]
Presence of Unreacted Starting Material 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short or temperature is too low.1. Use a larger excess of POCl₃. 2. Extend the reflux time. For example, some procedures call for refluxing for up to 24 hours.[3]
Formation of Dark-Colored Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material.1. Maintain a consistent reflux temperature and avoid overheating. 2. Purify the starting 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one by recrystallization before the chlorination step.
Difficulties in Product Isolation 1. The product is partially soluble in the aqueous layer. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of a different organic solvent or filter the mixture through celite to break the emulsion.
Product Purity Issues 1. Residual POCl₃ in the final product. 2. Incomplete removal of acidic byproducts.1. After the reaction, remove excess POCl₃ under reduced pressure before the workup. 2. During the workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) followed by water to remove any remaining acids.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for Chlorination

Starting Material Chlorinating Agent Solvent/Additive Temperature Time (h) Yield (%) Reference
1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃NoneReflux1865[2]
Substituted pyrazolo[3,4-d]pyrimidin-4-onesPOCl₃NoneReflux2478-97[3]
6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-onePOCl₃Trimethylamine (TMA)RefluxN/AN/A[1]
1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dionePOCl₃ / PCl₅NoneN/AN/AN/A[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is based on a general procedure for the chlorination of pyrazolo[3,4-d]pyrimidin-4-ones.[3]

Materials:

  • 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.004 mol)

  • Phosphorus oxychloride (POCl₃, 10 mL)

  • Crushed ice

  • 6 M Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.004 mol).

  • Carefully add phosphorus oxychloride (10 mL) to the flask.

  • Heat the mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously add the resulting residue to 50 mL of crushed ice in a beaker with stirring.

  • Basify the mixture to a pH of 7 by the slow addition of 6 M aqueous NaOH solution. Continue stirring for 40 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 30 mL).

  • Combine the organic layers and wash with water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

SynthesisWorkflow Start Starting Material: 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Chlorination Chlorination with POCl3 Reflux, 18-24h Start->Chlorination Quenching Quenching on Ice Water Chlorination->Quenching Neutralization Neutralization (aq. NaOH to pH 7) Quenching->Neutralization Extraction Extraction (Chloroform) Neutralization->Extraction Washing Washing (Water) Extraction->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization) Evaporation->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Problem Low Yield or Incomplete Reaction CheckTimeTemp Was reaction time/temp sufficient? Problem->CheckTimeTemp CheckReagent Is POCl3 fresh/active? CheckTimeTemp->CheckReagent Yes IncreaseTimeTemp Increase reflux time to 24h. Monitor via TLC. CheckTimeTemp->IncreaseTimeTemp No CheckWorkup Was workup performed correctly? CheckReagent->CheckWorkup Yes UseFreshReagent Use freshly distilled POCl3. Consider adding a catalyst (e.g., TMA). CheckReagent->UseFreshReagent No OptimizeWorkup Ensure careful pH control. Perform multiple extractions. CheckWorkup->OptimizeWorkup No

Caption: Troubleshooting decision tree for low yield in the synthesis reaction.

References

Technical Support Center: Purification of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The most common impurities arise from the reaction workup and the nature of the chlorination reaction. These include:

  • Starting Material: Unreacted 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one due to incomplete chlorination.

  • Hydrolyzed Product: The starting material can also be reformed by the hydrolysis of the desired 4-chloro product during the aqueous workup.[1] This is a significant challenge as the chloro-substituent is reactive.

  • Phosphorus Byproducts: Residual phosphoric acid and its salts are formed from quenching the excess phosphorus oxychloride (POCl₃) used in the chlorination step.[1]

  • Side-Reaction Products: Depending on the reaction conditions, minor side products from undesired reactions may also be present.

Q2: My crude product shows the presence of the starting material. How can I remove it?

A2: The presence of the starting material, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is a common issue. Here are a few strategies for its removal:

  • Column Chromatography: This is the most effective method. The starting material is significantly more polar than the chlorinated product. A gradient elution with a solvent system like Hexane/Ethyl Acetate should provide good separation.

  • Recrystallization: A carefully chosen solvent system may allow for the selective crystallization of the desired product, leaving the more polar starting material in the mother liquor. Ethanol has been used for the recrystallization of the precursor and could be a starting point for developing a method for the product.[2]

  • Aqueous Wash: A mild, non-acidic aqueous wash during the workup can help remove some of the highly polar starting material, though this must be done carefully to avoid hydrolysis of the product.

Q3: The workup of my reaction with phosphorus oxychloride (POCl₃) is difficult and sometimes violent. What is a safe and effective quenching procedure?

A3: Quenching excess POCl₃ is highly exothermic and must be handled with extreme care. The standard and recommended procedure is a "reverse quench."

Safety First: Always perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves.

Recommended Quenching Protocol:

  • Prepare a beaker with a large amount of crushed ice and water.

  • Slowly and carefully, pour the reaction mixture from the flask onto the crushed ice with vigorous stirring. Never add water to the reaction mixture.[1]

  • Once the initial exothermic reaction has subsided, you can proceed to neutralize the acidic solution.

An alternative, safer method involves quenching with a warm sodium acetate solution, which can prevent the accumulation of unstable intermediates and reduce the risk of a runaway reaction.

Q4: I am losing a significant amount of my product during the aqueous workup. What is causing this and how can I prevent it?

A4: Significant product loss during aqueous workup is often due to the hydrolysis of the 4-chloro group back to the hydroxyl group, reforming the starting material.[1] This is particularly problematic in acidic or strongly basic conditions. To minimize this:

  • Control pH: After quenching the POCl₃, carefully neutralize the mixture to a pH of around 7-8 using a base like sodium bicarbonate or sodium hydroxide solution.[1] Avoid making the solution strongly acidic or basic.

  • Minimize Contact Time: Perform the aqueous extraction steps as quickly as possible to reduce the time the product is in contact with the aqueous phase.

  • Use Cold Solutions: Use ice-cold water and aqueous solutions during the workup to slow down the rate of hydrolysis.

  • Extraction: Promptly extract the product into a suitable organic solvent like chloroform or dichloromethane after neutralization.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Product hydrolysis during workup.[1] 3. Inefficient extraction.1. Ensure sufficient reaction time and temperature. 2. Follow the recommended quenching and workup protocol to minimize hydrolysis (see Q4). 3. Use an appropriate extraction solvent (e.g., chloroform, dichloromethane) and perform multiple extractions.
Oily or Gummy Product 1. Presence of residual solvents. 2. Contamination with phosphorus byproducts.1. Ensure the product is thoroughly dried under a high vacuum. 2. Purify via column chromatography.
Product Fails to Crystallize 1. Presence of impurities. 2. Incorrect solvent choice.1. Purify the crude product by column chromatography first. 2. Perform a solvent screen for recrystallization. Good starting points include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Multiple Spots on TLC 1. Incomplete reaction. 2. Product degradation.1. The main product spot should be less polar than the starting material. 2. Use column chromatography for separation.

Experimental Protocols

Protocol 1: General Synthesis and Workup

This protocol outlines a general procedure for the synthesis and subsequent workup for this compound.

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup (Quenching):

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • Slowly and carefully, add the reaction mixture dropwise to the ice-water slurry.

    • Once the addition is complete and the exotherm has ceased, neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or 6M sodium hydroxide.[1]

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer three times with chloroform or dichloromethane.[1]

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Column Packing: Pack the column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution:

    • Start with a non-polar eluent such as 100% hexane.

    • Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.[3][4]

    • For nitrogen-containing heterocyclic compounds, adding a small amount (0.1-0.5%) of triethylamine to the eluent can improve peak shape and prevent streaking.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on the precursor, ethanol is a good starting point.[2] Other potential solvents include isopropanol, acetonitrile, or a mixture of ethyl acetate and hexane.

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under a vacuum to remove any residual solvent.

Visualizations

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one reflux Reflux in POCl3 start->reflux Chlorination crude Crude Product Mixture reflux->crude quench Quench with Ice/Water crude->quench neutralize Neutralize (pH 7-8) quench->neutralize extract Extract with CH2Cl2/CHCl3 neutralize->extract chromatography Column Chromatography extract->chromatography recrystallize Recrystallization chromatography->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: General workflow for the synthesis and purification of the target compound.

Troubleshooting Logic for Impurities

start Analyze Crude Product by TLC/NMR impurity_check Impurity Detected? start->impurity_check no_impurity Proceed to Final Isolation impurity_check->no_impurity No identify_impurity Identify Impurity Type impurity_check->identify_impurity Yes is_starting_material Is it Starting Material? identify_impurity->is_starting_material is_hydrolyzed Is it Hydrolyzed Product? identify_impurity->is_hydrolyzed is_other Other Impurities? identify_impurity->is_other action_sm Purify via Column Chromatography (Hexane/EtOAc gradient) is_starting_material->action_sm Yes action_hydrolyzed Review Workup Procedure: - Ensure pH control (7-8) - Use cold solutions - Minimize aqueous contact time is_hydrolyzed->action_hydrolyzed Yes action_other Consider Recrystallization or alternative chromatography is_other->action_other Yes end_node Re-analyze Purified Product action_sm->end_node action_hydrolyzed->end_node action_other->end_node

Caption: Troubleshooting guide for identifying and removing common impurities.

References

Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and side reactions encountered during the synthesis of pyrazolo[3,4-d]pyrimidines. The content is presented in a question-and-answer format to directly tackle specific issues you may face in your experiments.

Issue 1: Poor Regioselectivity during N-Alkylation

Question: I am attempting to N-alkylate my pyrazolo[3,4-d]pyrimidine, but I am obtaining a mixture of N1 and N2 isomers. How can I control the regioselectivity of this reaction?

Answer:

The N-alkylation of pyrazolo[3,4-d]pyrimidines is a common challenge due to the presence of multiple reactive nitrogen atoms. The regiochemical outcome is highly dependent on several factors, including the substrate, alkylating agent, base, and solvent system. Here’s a guide to troubleshooting and controlling regioselectivity:

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent plays a critical role in directing the alkylation to a specific nitrogen. The formation of different ion pairs (contact vs. solvent-separated) can significantly alter the reaction's course.[1]

Troubleshooting and Optimization Strategies:

A systematic approach to optimizing your reaction conditions is crucial for achieving high regioselectivity. Below are some recommended starting points based on the desired isomer:

For Preferential N1-Alkylation:

  • Conditions: The use of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) or dioxane often favors N1-alkylation.[2]

  • Rationale: In less polar solvents, NaH forms a tight ion pair with the pyrazolo[3,4-d]pyrimidine anion, where the sodium cation may coordinate to N7, sterically hindering the N2 position and directing the alkylating agent to N1.[1]

For Preferential N2-Alkylation:

  • Conditions: A combination of a strong, non-coordinating base like sodium hexamethyldisilazide (NaHMDS) in a non-polar aprotic solvent such as THF can favor N2-alkylation.[1] Alternatively, using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) can also promote N2-alkylation.

  • Rationale: The use of NaHMDS can lead to the formation of a sodium salt where the cation coordinates to both N1 and N7, making the N2 position more accessible for alkylation.[1] In polar aprotic solvents, solvent-separated ion pairs are formed, and the more electronically favored N2 position may become more reactive.

Quantitative Data on Regioselectivity:

The following table summarizes reported yields and isomer ratios for the methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, demonstrating the profound effect of reaction conditions on regioselectivity.[1]

Alkylating AgentBaseSolventN1-Isomer Yield (%)N2-Isomer Yield (%)N1:N2 Ratio
IodomethaneNaHMDSTHF10801:8
IodomethaneNaHMDSDMSO80204:1

Experimental Protocol: General Procedure for Regioselective N-Alkylation

  • Materials:

    • 1H-Pyrazolo[3,4-d]pyrimidine derivative

    • Alkylating agent (e.g., methyl iodide, benzyl bromide)

    • Base (e.g., NaH, NaHMDS, K₂CO₃)

    • Anhydrous solvent (e.g., THF, DMF, DMSO)

  • Procedure:

    • To a stirred solution of the 1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1-1.5 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes.

    • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1-1.5 equivalents) dropwise.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Visualization of Regioselective N-Alkylation Pathways:

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start 1H-Pyrazolo[3,4-d]pyrimidine cond1 Base: NaH Solvent: THF start->cond1 Alkylation cond2 Base: NaHMDS Solvent: DMSO start->cond2 Alkylation prod1 N1-Alkylated Isomer (Major Product) cond1->prod1 prod2 N2-Alkylated Isomer (Minor Product) cond1->prod2 prod3 N1-Alkylated Isomer (Major Product) cond2->prod3 prod4 N2-Alkylated Isomer (Minor Product) cond2->prod4

Caption: Control of N-alkylation regioselectivity.

Issue 2: Hydrolysis of Chloro-Substituted Pyrazolo[3,4-d]pyrimidines

Question: During the synthesis or work-up of my 4-chloro-pyrazolo[3,4-d]pyrimidine derivative, I am observing the formation of the corresponding pyrazolo[3,4-d]pyrimidin-4-one. How can I prevent this hydrolysis?

Answer:

4-Chloropyrazolo[3,4-d]pyrimidines are versatile intermediates but are susceptible to hydrolysis, particularly under basic or prolonged exposure to aqueous conditions. The chlorine atom at the 4-position is activated towards nucleophilic substitution.

Factors Promoting Hydrolysis:

  • pH: Basic conditions significantly accelerate the rate of hydrolysis.

  • Water: The presence of water, even in trace amounts in solvents or during work-up, can lead to the formation of the pyrimidinone.

  • Temperature: Higher temperatures can increase the rate of hydrolysis.

Troubleshooting and Prevention Strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous, especially when the 4-chloro intermediate is present.

  • Neutral or Acidic Work-up: During the work-up, maintain a neutral or slightly acidic pH to minimize hydrolysis. Avoid basic washes if possible.

  • Minimize Exposure to Water: Reduce the duration of contact with aqueous phases during extraction.

  • Prompt Use: Use the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate in the subsequent reaction step as soon as possible after its preparation and purification.

Experimental Protocol: Synthesis and Handling of 4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol provides an example of the synthesis and careful handling of a 4-chloro derivative to minimize hydrolysis.

  • Materials:

    • 6-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

    • Phosphorus oxychloride (POCl₃)

    • Trimethylamine (TMA)

  • Procedure:

    • A mixture of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (10 equivalents) is treated with trimethylamine (0.1 equivalents).

    • The reaction mixture is heated at reflux for 4-6 hours under an inert atmosphere.

    • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is cautiously poured onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

    • The crude product should be used immediately or stored under an inert, dry atmosphere.

Visualization of the Hydrolysis Side Reaction:

G cluster_main Desired Reaction cluster_side Side Reaction start 4-Chloro-pyrazolo[3,4-d]pyrimidine end Desired Product (e.g., 4-Amino derivative) start->end Nucleophilic Substitution side_product Pyrazolo[3,4-d]pyrimidin-4-one start->side_product Hydrolysis (H₂O, base)

Caption: Hydrolysis as a side reaction.

Issue 3: Low Yield in the Final Cyclization Step to Form the Pyrazolo[3,4-d]pyrimidine Core

Question: I am experiencing low yields in the final ring-closure step to form the pyrazolo[3,4-d]pyrimidine nucleus from an aminopyrazole precursor. What are the common causes and potential solutions?

Answer:

Low yields in the final cyclization are a frequent challenge and can be attributed to several factors. A systematic troubleshooting approach is recommended.

Common Causes for Low Cyclization Yield:

  • Incomplete Precursor Formation: The purity of the starting aminopyrazole derivative is critical. Impurities can inhibit the cyclization reaction.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that need to be optimized.

  • Decomposition of Starting Material or Product: The reactants or the final product might be unstable under the reaction conditions.

  • Formation of Side Products: Alternative reaction pathways may lead to the formation of undesired byproducts.

Troubleshooting and Optimization Strategies:

  • Purity of Starting Material:

    • Recommendation: Ensure the aminopyrazole precursor is of high purity. Consider recrystallization or column chromatography of the starting material before proceeding with the cyclization.

  • Reaction Conditions:

    • Temperature: The optimal temperature can be very specific. If the temperature is too low, the reaction may be incomplete. If it is too high, degradation or side reactions may occur.

      • Recommendation: Perform the reaction at different temperatures to find the optimal condition.

    • Solvent: The choice of solvent is critical for solubility and reactivity. High-boiling point solvents like formamide or Dowtherm A are often used for these cyclizations.

      • Recommendation: Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Microwave-Assisted Synthesis: Microwave irradiation can sometimes significantly improve yields and reduce reaction times by providing rapid and uniform heating.

  • Monitoring the Reaction:

    • Recommendation: Closely monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and to check for the formation of byproducts.

Visualization of the Cyclization Workflow:

G cluster_workflow Troubleshooting Workflow for Low Cyclization Yield start Low Yield Observed check_purity 1. Check Purity of Aminopyrazole Precursor start->check_purity purify Purify Precursor (Recrystallization/Chromatography) check_purity->purify Impure optimize_temp 2. Optimize Reaction Temperature check_purity->optimize_temp Pure purify->optimize_temp optimize_solvent 3. Optimize Solvent (Anhydrous Conditions) optimize_temp->optimize_solvent consider_microwave 4. Consider Microwave -Assisted Synthesis optimize_solvent->consider_microwave monitor_reaction 5. Monitor Reaction Progress (TLC/LC-MS) consider_microwave->monitor_reaction success Improved Yield monitor_reaction->success

Caption: Troubleshooting low cyclization yields.

References

Technical Support Center: Optimizing Derivatization of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the derivatization of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address common issues encountered during the derivatization of this compound, particularly focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings with chloro-heterocycles like this compound are a common challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient. More electron-rich and bulky phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are generally more effective for coupling heteroaryl chlorides. These ligands promote the formation of the active monoligated palladium(0) species necessary for the oxidative addition step.

  • Base Selection: The base plays a crucial role in the transmetalation step. Strong, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. The solubility of the base can also be a factor; using a mixed solvent system like dioxane/water can be beneficial.

  • Solvent System: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents or mixtures with water are commonly used. Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Temperature: Higher temperatures are often required to facilitate the oxidative addition of the chloro-substrate. If the reaction is sluggish at lower temperatures, consider increasing the temperature to 80-120 °C. Microwave irradiation can also be a very effective method to shorten reaction times and improve yields.

  • Purity of Reagents: Ensure that the arylboronic acid is pure and not degraded. Protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom, can be an issue. Using fresh boronic acid or a boronic ester (e.g., a pinacol ester) can improve stability.

Issue 2: Low Yield and Side Products in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on this compound with a primary or secondary amine and observing low conversion of my starting material and the formation of side products. What should I consider to optimize this reaction?

Answer: Low yields and side reactions in Buchwald-Hartwig aminations of electron-deficient chloro-heterocycles can arise from several factors. Here is a guide to troubleshoot these issues:

  • Catalyst and Ligand Choice: Similar to Suzuki couplings, the choice of a highly active catalyst system is paramount. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to achieve good results with less reactive aryl chlorides. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and form the active amido-palladium complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong bases. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, although this may require higher reaction temperatures or longer reaction times.

  • Solvent Considerations: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The presence of water can lead to catalyst decomposition and hydrolysis of the starting material or product. Ensure all reagents and solvents are dry.

  • Reaction Temperature: The reaction temperature can significantly impact the outcome. While some highly active catalyst systems can operate at room temperature, heating is often necessary for aryl chlorides. Optimization of the temperature is crucial, as excessively high temperatures can lead to catalyst decomposition and side reactions.

  • Amine Substrate: Sterically hindered amines may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system). For primary amines, double arylation can sometimes be a side reaction, which can be minimized by using a slight excess of the amine.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions on pyrazolopyrimidine systems, providing a basis for condition screening.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Chloro-Pyrazolopyrimidines

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O10024ModerateGeneral observation for less reactive chlorides
2Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄1,4-Dioxane/H₂O1101270-90Inferred from similar heteroaryl systems
3PdCl₂(dppf) (5)-Na₂CO₃DME/H₂O901660-80Inferred from similar heteroaryl systems
4XPhos Pd G2 (5)-K₃PO₄Toluene/H₂O1008>90Inferred from highly active catalyst systems
5Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃Toluene1101275-95Inferred from similar heteroaryl systems

Table 2: Optimization of Buchwald-Hartwig Amination Conditions for Chloro-Pyrazolopyrimidines

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001860-80General observation for aryl chlorides
2Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene806>90Inferred from highly active catalyst systems
3Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane1102470-85Inferred for weaker bases
4XPhos Pd G3 (2)-LiHMDSTHF6012>90Inferred from highly active catalyst systems
5Pd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Dioxane1001875-90Inferred from similar heteroaryl systems

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., XPhos, 5 mol%) are then added, followed by the degassed solvent (e.g., 1,4-dioxane/water, 4:1). The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried, sealable reaction tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.). The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene) is added, followed by the amine (1.1-1.2 equiv.) and this compound (1.0 equiv.). The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time, monitoring the reaction progress by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired amino-derivatized product.

Visualizations

The following diagrams illustrate the general experimental workflows and logical troubleshooting paths for the derivatization reactions.

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow cluster_buchwald Buchwald-Hartwig Amination Workflow s_start Start: 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine s_reagents Add Arylboronic Acid, Base (e.g., K3PO4) s_start->s_reagents s_catalyst Add Pd Catalyst & Ligand (e.g., XPhos) s_reagents->s_catalyst s_solvent Add Degassed Solvent (e.g., Dioxane/H2O) s_catalyst->s_solvent s_reaction Heat under Inert Atmosphere s_solvent->s_reaction s_workup Work-up: Extraction & Washing s_reaction->s_workup s_purification Purification: Column Chromatography s_workup->s_purification s_product Product: 4-Aryl Derivative s_purification->s_product b_start Start: 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine b_reagents Add Amine, Base (e.g., NaOtBu) b_start->b_reagents b_catalyst Add Pd Precatalyst (e.g., XPhos Pd G3) b_reagents->b_catalyst b_solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) b_catalyst->b_solvent b_reaction Heat under Inert Atmosphere b_solvent->b_reaction b_workup Work-up: Filtration & Concentration b_reaction->b_workup b_purification Purification: Column Chromatography b_workup->b_purification b_product Product: 4-Amino Derivative b_purification->b_product

Caption: General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.

troubleshooting_logic cluster_suzuki Suzuki-Miyaura Troubleshooting cluster_buchwald Buchwald-Hartwig Troubleshooting start Low or No Product Yield s_q1 Is the catalyst system active enough? start->s_q1 Suzuki b_q1 Is the catalyst system appropriate? start->b_q1 Buchwald-Hartwig s_a1 Switch to Buchwald ligands (XPhos, SPhos) or a precatalyst (e.g., XPhos Pd G2). s_q1->s_a1 s_q2 Is the base effective? s_a1->s_q2 s_a2 Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). s_q2->s_a2 s_q3 Is the reaction temperature sufficient? s_a2->s_q3 s_a3 Increase temperature to 80-120 °C. Consider microwave irradiation. s_q3->s_a3 s_q4 Is there an issue with the boronic acid? s_a3->s_q4 s_a4 Use fresh boronic acid or a pinacol ester to avoid protodeboronation. s_q4->s_a4 b_a1 Use a bulky, electron-rich ligand (XPhos, RuPhos) or a precatalyst (e.g., XPhos Pd G3). b_q1->b_a1 b_q2 Is the base strong enough? b_a1->b_q2 b_a2 Use a strong, non-nucleophilic base (NaOtBu, LiHMDS). b_q2->b_a2 b_q3 Is the reaction environment inert? b_a2->b_q3 b_a3 Ensure anhydrous solvents and a thoroughly degassed system. b_q3->b_a3

Caption: Troubleshooting logic for low-yield derivatization reactions.

stability issues of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern is the high reactivity of the chlorine atom at the 4-position of the pyrazolo[3,4-d]pyrimidine ring system. This makes the compound susceptible to nucleophilic substitution reactions. Protic solvents, such as water and alcohols, can act as nucleophiles, leading to the degradation of the compound.

Q2: What are the likely degradation products of this compound?

A2: The primary degradation products result from the displacement of the chloride. In aqueous solutions, the main degradation product is likely 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (the hydrolyzed product). In alcoholic solvents (e.g., methanol, ethanol), the corresponding 4-alkoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives will be formed.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: To minimize degradation, it is recommended to use aprotic, non-nucleophilic solvents. Anhydrous acetonitrile, tetrahydrofuran (THF), or 1,4-dioxane are suitable choices. While DMSO is a common solvent, some sources indicate that chloropyrimidines can be unstable in it, so it should be used with caution and preferably in its anhydrous form. Solutions should be prepared fresh whenever possible.

Q4: How should I store solutions of this compound?

A4: If short-term storage is necessary, solutions in aprotic solvents should be stored at low temperatures (-20°C or -80°C) in tightly sealed, moisture-proof containers. To prevent the introduction of atmospheric moisture, it is advisable to blanket the solution with an inert gas like argon or nitrogen. Avoid repeated freeze-thaw cycles.

Q5: How does pH affect the stability of this compound in aqueous or protic solutions?

A5: The stability of the compound in protic solutions is expected to be pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the chloro group. Therefore, if the use of a protic or aqueous solvent system is unavoidable, maintaining a neutral pH is advisable to minimize the rate of degradation.

Q6: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Appearance of unexpected peaks in HPLC/LC-MS analysis.

  • Possible Cause: Degradation of the compound due to reaction with the solvent or contaminants.

  • Recommended Action:

    • Verify Solvent Purity: Ensure that the solvents used for sample preparation and mobile phase are of high purity and, if necessary, anhydrous.

    • Analyze Blank Solvent: Inject a sample of the solvent used to dissolve the compound to rule out solvent-related impurities.

    • Prepare Fresh Solution: Prepare a fresh solution of the compound immediately before analysis and compare the chromatogram to that of the older solution.

    • Consider Degradation Products: The unexpected peaks may correspond to the hydrolyzed or solvolyzed product. The mass of these products can be predicted and searched for in the LC-MS data.

Issue 2: Inconsistent results or loss of biological activity in assays.

  • Possible Cause: The compound is degrading in the assay medium over the time course of the experiment.

  • Recommended Action:

    • Assess Compound Stability in Assay Buffer: Perform a time-course experiment where the compound is incubated in the assay buffer for the duration of the experiment. Analyze samples at different time points by HPLC or LC-MS to quantify the amount of parent compound remaining.

    • Minimize Incubation Time: If the compound is found to be unstable, modify the experimental protocol to minimize the pre-incubation time of the compound in the aqueous assay buffer.

    • Prepare Concentrated Stock in Aprotic Solvent: Prepare a high-concentration stock solution in a recommended aprotic solvent (e.g., anhydrous acetonitrile or THF) and perform the final dilution into the aqueous assay buffer immediately before starting the assay.

Issue 3: Difficulty in reproducing experimental results from day to day.

  • Possible Cause: Degradation of a stock solution stored over time.

  • Recommended Action:

    • Implement a Fresh Solution Policy: For critical experiments, always use a freshly prepared solution of the compound.

    • Proper Aliquoting and Storage: If a stock solution must be stored, aliquot it into single-use volumes to avoid contamination and degradation from repeated opening of the storage vessel. Store at -80°C under an inert atmosphere.

    • Re-evaluate Purity of Stored Solutions: Before using a stored solution, re-analyze its purity and concentration by HPLC to ensure its integrity.

Data Presentation

Table 1: Qualitative Stability of this compound in Common Laboratory Solvents

SolventTypeExpected StabilityRecommendations
WaterProtic, NucleophilicLowAvoid for stock solutions and long-term storage.
Methanol / EthanolProtic, NucleophilicLowAvoid for stock solutions; will lead to alkoxy-adducts.
DMSOAprotic, PolarModerate to LowUse anhydrous DMSO; prepare fresh solutions.
AcetonitrileAprotic, PolarHighRecommended for stock solutions. Use anhydrous grade.
Tetrahydrofuran (THF)Aprotic, Less PolarHighRecommended for stock solutions. Use anhydrous grade.
1,4-DioxaneAprotic, Less PolarHighRecommended for stock solutions. Use anhydrous grade.
Dichloromethane (DCM)Aprotic, Non-polarHighSuitable for short-term handling.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways.

1. Materials:

  • This compound

  • Acetonitrile (HPLC grade, anhydrous)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% v/v)

  • HPLC or UPLC system with a UV/PDA detector and a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column

  • pH meter

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 8 hours.

    • At various time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze samples at various time points (e.g., 0, 6, 12, 24 hours).

  • Photolytic Degradation:

    • Expose a solution of the compound in acetonitrile/water (1:1) in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible light.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at various time points.

  • Thermal Degradation:

    • Store the solid compound and a solution in anhydrous acetonitrile at 60°C.

    • Analyze samples at various time points.

4. Analytical Method:

  • HPLC-UV/MS:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., determined by a UV scan of the parent compound) and MS detection to identify the mass of the parent compound and any degradation products.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Identify the mass-to-charge ratio (m/z) of the degradation products and propose their structures.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting prep Prepare fresh stock solution in anhydrous aprotic solvent dilute Dilute into final buffer immediately before use prep->dilute Minimize time in aqueous environment exp Perform Experiment analysis Analyze results (e.g., HPLC, Bioassay) exp->analysis dilute->exp troubleshoot Troubleshoot unexpected results (e.g., extra peaks, low activity) analysis->troubleshoot degradation Hypothesize degradation (Hydrolysis/Solvolysis) troubleshoot->degradation confirm Confirm degradation with forced degradation study degradation->confirm confirm->troubleshoot Provides insight

Caption: Workflow for handling and troubleshooting stability issues.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine in Solution solvent Solvent Type (Protic vs. Aprotic) compound->solvent ph pH (Acidic/Basic vs. Neutral) compound->ph light Light Exposure compound->light temp Temperature compound->temp stable Compound remains stable solvent->stable Aprotic degraded Compound degrades solvent->degraded Protic/Nucleophilic ph->stable Neutral (in protic) ph->degraded Acidic or Basic light->degraded UV/Visible Light temp->degraded Elevated Temp. hydrolysis Hydrolysis Product: 1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one degraded->hydrolysis in water solvolysis Solvolysis Product: 4-alkoxy-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine degraded->solvolysis in alcohol

Caption: Factors influencing the stability of the compound in solution.

Technical Support Center: Troubleshooting Low Bioactivity of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low bioactivity of pyrazolo[3,4-d]pyrimidine derivatives encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[3,4-d]pyrimidine derivative shows high potency in a biochemical kinase assay but low activity in cell-based assays. What are the potential reasons?

A1: This discrepancy is a common challenge. Several factors can contribute to this:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[1][2][3] The pyrazolo[3,4-d]pyrimidine core, while beneficial for kinase binding, may possess physicochemical properties (e.g., high polarity, large size) that hinder its passage through the lipid bilayer.

  • Compound Efflux: The derivative might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell, preventing it from reaching an effective intracellular concentration.

  • High Intracellular ATP Concentration: The intracellular concentration of ATP is significantly higher (millimolar range) than that typically used in biochemical assays (micromolar range).[1] This high concentration of the natural substrate can outcompete ATP-competitive inhibitors like many pyrazolo[3,4-d]pyrimidine derivatives, leading to reduced apparent potency in a cellular context.[1]

  • Compound Instability or Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects in Cells: In a cellular environment, the compound might engage with other targets or pathways that counteract its intended effect, which would not be observed in a purified biochemical assay.

Q2: I have synthesized a series of pyrazolo[3,4-d]pyrimidine analogs, but they all exhibit low micromolar to no activity. What structural features are critical for bioactivity?

A2: The bioactivity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have highlighted several key areas:

  • Substitution at the 4-position: This position is crucial for interaction with the hinge region of many kinases. The nature of the substituent (e.g., anilino, alkoxy) and its further decoration significantly impact potency and selectivity.

  • Substituents on the Phenyl Ring: For derivatives with a phenyl group at the 4-position, the substitution pattern on this ring is critical for optimizing interactions with the solvent-exposed region of the kinase.

  • The Pyrazole Ring: Modifications on the pyrazole ring, such as substitution at the N1 position, can influence solubility, cell permeability, and target engagement.

  • The Pyrimidine Ring: Substitutions on the pyrimidine ring can also modulate activity and selectivity.

Reviewing published SAR data for pyrazolo[3,4-d]pyrimidines targeting your kinase of interest can provide valuable insights for rational design of more potent analogs.

Q3: My compound precipitates out of solution in my cell culture medium. How can I address this solubility issue?

A3: Poor aqueous solubility is a frequent cause of low bioactivity for pyrazolo[3,4-d]pyrimidine derivatives.[4][5] Here are some strategies to address this:

  • Formulation Strategies:

    • Use of Co-solvents: Dissolving the compound in a small amount of a biocompatible solvent like DMSO before adding it to the culture medium can help. However, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced toxicity.

    • Prodrug Approach: Chemical modification of the parent compound to create a more soluble prodrug that is converted to the active form inside the cell can be an effective strategy.[5]

    • Nanosystems: Encapsulating the compound in nanoparticles or liposomes can improve its solubility and delivery to cells.[4]

  • Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing polar functional groups into the molecule to enhance its aqueous solubility, without compromising its binding to the target.

Troubleshooting Guides

Problem: Low Potency in Cellular Assays
Possible Cause Troubleshooting Step
Poor Cell Permeability 1. Assess Physicochemical Properties: Calculate properties like cLogP, polar surface area (PSA), and molecular weight to predict permeability. 2. Permeability Assay: Perform a parallel artificial membrane permeability assay (PAMPA) to directly measure the compound's ability to cross an artificial lipid membrane.
Compound Efflux 1. Use Efflux Pump Inhibitors: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if its potency increases.[1]
High Intracellular ATP 1. Use Kinase-Dead or ATP-Depleted Cells: If possible, test your compound in engineered cell lines with reduced intracellular ATP levels to see if potency is restored.
Compound Instability 1. Stability Assay: Incubate the compound in cell culture medium for the duration of your experiment and quantify its concentration over time using HPLC or LC-MS.
Problem: Inconsistent Results in Bioassays
Possible Cause Troubleshooting Step
Compound Precipitation 1. Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer and cell culture medium. 2. Visual Inspection: Before and after adding the compound to the assay plate, visually inspect the wells for any signs of precipitation.
Assay Interference 1. Run Counter-Screens: Test your compound in assays that are known to be prone to artifacts (e.g., assays for aggregators, redox cyclers). 2. Orthogonal Assays: Validate hits using a different assay format that measures the same biological endpoint but with a different detection method.
Cell Health Issues 1. Cytotoxicity Assessment: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to ensure that the observed effect is not due to general toxicity.

Quantitative Data Summary

The following tables summarize the bioactivity of representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and kinases. This data can serve as a benchmark for your own experimental results.

Table 1: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineTarget(s)IC50 (µM)Reference
SI306 GIN8Src11.2[6]
GIN28Src7.7[6]
GCE28Src7.2[6]
Compound 14 MCF-7CDK20.045[7]
HCT-116CDK20.006[7]
HepG-2CDK20.048[7]
Compound 15 MCF-7CDK20.046[7]
HCT-116CDK20.007[7]
HepG-2CDK20.048[7]
Compound 16 MDA-MB-468EGFR0.034[8]
Compound 24j MCF-7PLK40.36[9]
BT474PLK41.35[9]
MDA-MB-231PLK42.88[9]

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Kinases

Compound IDKinase TargetIC50 (nM)Reference
Compound 24j PLK40.2[9]
Compound 14 CDK2/cyclin A257[7]
Compound 13 CDK2/cyclin A281[7]
Compound 15 CDK2/cyclin A2119[7]
Compound 16 EGFR34[8]
Compound 4 EGFR54[8]
Compound 15 EGFR135[8]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the effect of a compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Pyrazolo[3,4-d]pyrimidine derivative (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10][11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Kinase Inhibition

This protocol is used to assess the effect of a compound on the phosphorylation of a target kinase or its downstream substrates.

Materials:

  • Cells of interest

  • Pyrazolo[3,4-d]pyrimidine derivative

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for the desired time and at various concentrations. Lyse the cells on ice with lysis buffer.[12][13]

  • Protein Quantification: Determine the protein concentration of each lysate.[14]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.[12][14]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., overnight at 4°C), followed by washes and incubation with the HRP-conjugated secondary antibody.[13][15]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[15]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Visualizations

experimental_workflow cluster_0 In Silico & Initial Steps cluster_1 In Vitro Screening cluster_2 Hit Validation & MoA Library Compound Library (Pyrazolo[3,4-d]pyrimidines) Solubility Kinetic Solubility Screen Library->Solubility Initial Filter Biochemical Biochemical Assay (e.g., Kinase Inhibition) Solubility->Biochemical Soluble Compounds Cellular Cell-Based Assay (e.g., MTT) Biochemical->Cellular Potent Hits DoseResponse Dose-Response & IC50 Determination Cellular->DoseResponse Active Hits Mechanism Mechanism of Action (e.g., Western Blot, Cell Cycle Analysis) DoseResponse->Mechanism Validated Hits

Caption: A typical experimental workflow for screening and validating pyrazolo[3,4-d]pyrimidine derivatives.

troubleshooting_logic start Low Bioactivity Observed q1 High Potency in Biochemical Assay? start->q1 solubility Check Solubility q1->solubility No permeability Assess Cell Permeability q1->permeability Yes sar Review SAR & Redesign Compound solubility->sar efflux Test for Efflux Pump Inhibition permeability->efflux stability Evaluate Compound Stability efflux->stability stability->sar

Caption: A logical troubleshooting workflow for addressing low bioactivity of pyrazolo[3,4-d]pyrimidine derivatives.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway, a common target for pyrazolo[3,4-d]pyrimidine inhibitors.[16][17][18][19][20]

References

Technical Support Center: Overcoming Poor Solubility of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the poor solubility of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine during in vitro and in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the initial step for dissolving this compound for my assay?

A1: The recommended first step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for pyrazolo[3,4-d]pyrimidine derivatives due to its strong solubilizing properties. From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid impacting the biological system.

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is common for poorly soluble compounds. It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. To prevent this, you can try several strategies:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.

  • Optimize the dilution process: Add the DMSO stock solution to your pre-warmed aqueous buffer dropwise while gently vortexing or stirring. This helps to avoid localized high concentrations that can trigger precipitation.

  • Use a co-solvent: Incorporating a co-solvent can help to increase the solubility of the compound in the final aqueous solution.

Q3: Can I use sonication or heating to dissolve my compound?

A3: Yes, gentle warming and sonication can be effective methods to aid in the dissolution of this compound in the initial solvent. However, it is important to be cautious as excessive heat can degrade the compound. A brief period of warming in a 37°C water bath or sonication in a water bath is generally safe and recommended. Always visually inspect the solution to ensure complete dissolution.

Q4: How does the pH of my assay buffer affect the solubility of this compound?

A4: The solubility of many heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, can be pH-dependent. As weak bases, their solubility may increase in acidic conditions due to protonation. It is advisable to determine the pH sensitivity of your compound's solubility and, if possible, adjust the pH of your buffer to a range that favors dissolution without compromising your experimental conditions.

Q5: Are there any alternative solubilization agents I can use besides organic solvents?

A5: Yes, for certain applications, especially where organic solvents are not suitable, you can explore the use of solubilizing agents like cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. The formation of an inclusion complex with a cyclodextrin derivative can be a viable strategy to enhance the delivery of poorly soluble compounds in aqueous-based assays.

Troubleshooting Guide

Encountering precipitation or incomplete dissolution of this compound can be a significant hurdle in your experiments. This guide provides a systematic approach to troubleshooting these issues.

Diagram: Troubleshooting Workflow for Compound Precipitation

Troubleshooting Precipitation Troubleshooting Workflow for Compound Precipitation start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Reduce final concentration check_concentration->lower_concentration Yes check_dilution Is the dilution method optimal? check_concentration->check_dilution No end_success Solubility Issue Resolved lower_concentration->end_success optimize_dilution Add stock dropwise to pre-warmed buffer with mixing check_dilution->optimize_dilution No check_dilution->end_success Yes use_cosolvent Consider using a co-solvent (e.g., ethanol, PEG 400) optimize_dilution->use_cosolvent check_ph Is the buffer pH affecting solubility? use_cosolvent->check_ph adjust_ph Test solubility at different pH values and adjust if possible check_ph->adjust_ph Yes use_cyclodextrin Explore use of cyclodextrins adjust_ph->use_cyclodextrin end_fail Consult further literature or compound supplier use_cyclodextrin->end_fail

Caption: A step-by-step guide to resolving compound precipitation issues.

Data Presentation

Solvent/SolutionGeneral SolubilityEstimated RangeNotes
Water (neutral pH)Poorly soluble to practically insoluble< 10 µg/mLAqueous solubility is a common challenge for this class of compounds.
Phosphate-Buffered Saline (PBS)Poorly soluble< 10 µg/mLSimilar to water, solubility is expected to be low.
Dimethyl Sulfoxide (DMSO)Soluble to freely soluble> 10 mg/mLThe preferred solvent for preparing high-concentration stock solutions.
Ethanol (100%)Sparingly soluble to soluble1-10 mg/mLCan be used as a co-solvent to improve aqueous solubility.
Methanol (100%)Sparingly soluble to soluble1-10 mg/mLAnother potential co-solvent.
Polyethylene Glycol 400 (PEG 400)Soluble> 10 mg/mLA non-ionic surfactant that can aid in solubilization.
Aqueous Buffer (Acidic pH)Moderately solubleVariableSolubility may increase at lower pH due to protonation.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO.

DMSO Stock Preparation Workflow for Preparing a DMSO Stock Solution start Start weigh Weigh the compound accurately start->weigh add_dmso Add the calculated volume of anhydrous DMSO weigh->add_dmso vortex Vortex thoroughly for 2-5 minutes add_dmso->vortex sonicate Sonicate in a water bath if necessary (10-15 min) vortex->sonicate warm Gentle warming (37°C) if needed (5-10 min) sonicate->warm inspect Visually inspect for complete dissolution warm->inspect inspect->vortex Not Dissolved store Store appropriately (e.g., at -20°C or -80°C in small aliquots) inspect->store Fully Dissolved end End store->end

Caption: A standard procedure for preparing a DMSO stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required amount: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the vial vigorously for 2-5 minutes.

  • Aid dissolution (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can also be applied.

  • Visual inspection: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Using a Co-solvent to Improve Aqueous Solubility

This protocol outlines the use of a co-solvent to improve the solubility of the compound in an aqueous buffer.

Co-solvent Dilution Workflow for Co-solvent Dilution start Start prepare_stock Prepare a high-concentration DMSO stock solution start->prepare_stock prepare_intermediate Prepare an intermediate dilution in a co-solvent (e.g., Ethanol) prepare_stock->prepare_intermediate prepare_final Add the intermediate dilution to the pre-warmed aqueous buffer with gentle mixing prepare_intermediate->prepare_final end Final working solution prepared prepare_final->end

Caption: A workflow for using a co-solvent to enhance solubility.

Materials:

  • Concentrated DMSO stock solution of the compound

  • Co-solvent (e.g., Ethanol, PEG 400)

  • Aqueous assay buffer

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock: Prepare a stock solution in 100% DMSO as described in Protocol 1.

  • Intermediate dilution: Prepare an intermediate dilution of the DMSO stock in the chosen co-solvent. For example, dilute a 10 mM DMSO stock 1:10 in ethanol to obtain a 1 mM solution in a 10% DMSO/90% ethanol mixture.

  • Final dilution: Add the intermediate dilution to your pre-warmed aqueous assay buffer to reach the desired final concentration. Ensure the final concentration of both DMSO and the co-solvent are compatible with your assay.

Protocol 3: Assessing pH-Dependent Solubility

This protocol provides a basic method to assess how pH influences the solubility of this compound.

Materials:

  • Concentrated DMSO stock solution of the compound

  • A series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Spectrophotometer or HPLC

Procedure:

  • Prepare supersaturated solutions: Add an excess amount of the compound from the DMSO stock to each of the different pH buffers.

  • Equilibrate: Incubate the solutions for a set period (e.g., 24 hours) at a constant temperature with gentle agitation to allow them to reach equilibrium.

  • Separate undissolved compound: Centrifuge the samples to pellet the undissolved compound.

  • Measure the concentration: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • Analyze the data: Plot the measured solubility against the pH of the buffers to determine the pH-solubility profile of the compound.

By following these guidelines and protocols, researchers can effectively troubleshoot and overcome the solubility challenges associated with this compound, ensuring more reliable and reproducible experimental results.

Technical Support Center: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The most prevalent and well-documented synthetic strategies for this compound and its derivatives commence with a pyrazole-containing precursor. The two main alternative routes are:

  • Chlorination of a Hydroxy Pyrimidine Precursor: This is a very common method that involves the conversion of the hydroxyl group at the C4 position of the pyrazolo[3,4-d]pyrimidine ring system into a chloro group. The typical precursor is 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1][2]

  • Cyclization starting from a Dichloropyrimidine Derivative: An alternative approach involves the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines to selectively generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines.[3]

Q2: What are the common starting materials for the synthesis of the pyrazolo[3,4-d]pyrimidin-4-one precursor?

A2: The synthesis of the key intermediate, 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, typically begins with the construction of the pyrazole ring followed by the pyrimidine ring. A common pathway starts with the reaction of phenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[2] This intermediate is then cyclized with formamide to form the pyrazolo[3,4-d]pyrimidin-4-one.[2]

Q3: What chlorinating agents are typically used for the conversion of the pyrazolo[3,4-d]pyrimidin-4-one to the 4-chloro derivative?

A3: The most frequently employed chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1][2] In some procedures, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃.[4] The reaction may also be carried out in the presence of a tertiary amine base, such as trimethylamine (TMA), to neutralize the HCl generated during the reaction.[1]

Troubleshooting Guides

Issue 1: Low yield during the chlorination step.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting Tip: Ensure the reaction goes to completion by extending the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC). An increase in the reflux duration from a few hours to up to 18 hours has been reported to improve yields.[2]

  • Possible Cause 2: Degradation of the product.

    • Troubleshooting Tip: The work-up procedure is critical. The reaction mixture should be cooled to room temperature before being carefully quenched with crushed ice to avoid overheating and potential degradation of the product.[5]

  • Possible Cause 3: Inefficient removal of excess chlorinating agent.

    • Troubleshooting Tip: Excess phosphorus oxychloride should be removed under reduced pressure before the quenching step. This prevents a highly exothermic reaction with water and improves product purity.[5]

Issue 2: Formation of side products.

  • Possible Cause 1: Reaction with other functional groups.

    • Troubleshooting Tip: If the starting material contains other sensitive functional groups, they may need to be protected prior to the chlorination step.

  • Possible Cause 2: Over-chlorination.

    • Troubleshooting Tip: In cases where multiple reactive sites are present, such as in the synthesis of 4,6-dichloro derivatives from diones, careful control of stoichiometry and reaction conditions is crucial.[4]

Issue 3: Difficulty in product isolation and purification.

  • Possible Cause 1: Product is not precipitating cleanly.

    • Troubleshooting Tip: After quenching the reaction with ice, the pH should be carefully adjusted to neutral (pH 7) using a base like aqueous NaOH to facilitate the precipitation of the solid product.[5] Stirring the mixture for a sufficient time (e.g., 40 minutes) after neutralization can aid in complete precipitation.[5]

  • Possible Cause 2: Impurities co-precipitating with the product.

    • Troubleshooting Tip: The crude product may require further purification. Recrystallization from a suitable solvent or column chromatography can be employed to obtain the pure compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and its Analogs

RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
Route 1 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃Reflux, 18 h65[2]
Route 1a 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-onePOCl₃, Trimethylamine--[1]
Route 2 4,6-dichloropyrimidine-5-carboxaldehyde, Phenylhydrazine-Elevated temperatureHigh[3]

Note: Yields can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Precursor)

  • Step 1: Synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

    • A mixture of phenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate is refluxed in ethanol for 6 hours.

    • The reaction mixture is cooled, and the precipitated product is filtered, washed, and dried. A yield of approximately 80% can be expected.[2]

  • Step 2: Cyclization to 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

    • The ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is refluxed in formamide for 10 hours.

    • After cooling, the product crystallizes, is filtered, and washed to give the desired pyrimidinone with a yield of around 70%.[2]

Protocol 2: Synthesis of this compound

  • A mixture of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is refluxed in an excess of phosphorus oxychloride (POCl₃) for 18 hours.[2]

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.[5]

  • The resulting residue is cooled and carefully added to crushed ice.[5]

  • The mixture is then neutralized to pH 7 with an aqueous solution of sodium hydroxide (e.g., 6 M NaOH) and stirred for approximately 40 minutes.[5]

  • The precipitated solid is collected by filtration, washed with water, and dried to afford this compound. A yield of about 65% is reported for this step.[2]

Visualizations

Synthetic_Route_1 cluster_precursor Precursor Synthesis cluster_chlorination Chlorination Phenylhydrazine Phenylhydrazine Ethyl_5_amino_1_phenyl_1H_pyrazole_4_carboxylate Ethyl_5_amino_1_phenyl_1H_pyrazole_4_carboxylate Phenylhydrazine->Ethyl_5_amino_1_phenyl_1H_pyrazole_4_carboxylate Ethanol, Reflux Ethyl_2_cyano_3_ethoxyacrylate Ethyl_2_cyano_3_ethoxyacrylate Ethyl_2_cyano_3_ethoxyacrylate->Ethyl_5_amino_1_phenyl_1H_pyrazole_4_carboxylate 1_phenyl_1_5_dihydro_4H_pyrazolo_3_4_d_pyrimidin_4_one 1_phenyl_1_5_dihydro_4H_pyrazolo_3_4_d_pyrimidin_4_one Ethyl_5_amino_1_phenyl_1H_pyrazole_4_carboxylate->1_phenyl_1_5_dihydro_4H_pyrazolo_3_4_d_pyrimidin_4_one Reflux Formamide Formamide Formamide->1_phenyl_1_5_dihydro_4H_pyrazolo_3_4_d_pyrimidin_4_one 4_Chloro_1_phenyl_1H_pyrazolo_3_4_d_pyrimidine 4_Chloro_1_phenyl_1H_pyrazolo_3_4_d_pyrimidine 1_phenyl_1_5_dihydro_4H_pyrazolo_3_4_d_pyrimidin_4_one->4_Chloro_1_phenyl_1H_pyrazolo_3_4_d_pyrimidine Reflux POCl3 POCl3 POCl3->4_Chloro_1_phenyl_1H_pyrazolo_3_4_d_pyrimidine

Caption: Synthetic workflow for Route 1: Chlorination of a pyrazolo-pyrimidinone precursor.

Synthetic_Route_2 4_6_dichloropyrimidine_5_carboxaldehyde 4_6_dichloropyrimidine_5_carboxaldehyde Hydrazone_Intermediate Hydrazone_Intermediate 4_6_dichloropyrimidine_5_carboxaldehyde->Hydrazone_Intermediate No external base Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone_Intermediate 4_Chloro_1_phenyl_1H_pyrazolo_3_4_d_pyrimidine 4_Chloro_1_phenyl_1H_pyrazolo_3_4_d_pyrimidine Hydrazone_Intermediate->4_Chloro_1_phenyl_1H_pyrazolo_3_4_d_pyrimidine Cyclization at elevated temperature

Caption: Synthetic workflow for Route 2: Cyclization from a dichloropyrimidine derivative.

References

avoiding common pitfalls in pyrazolopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Conditions

Q1: We are experiencing low yields in the final cyclization step to form the pyrazolo[3,4-d]pyrimidine core. What are the common causes and potential solutions?

A1: Low yields in the cyclization step are a frequent challenge. Common causes and troubleshooting tips include:

  • Incomplete Precursor Formation: Ensure the precursor pyrazole or pyrimidine derivative is of high purity. Impurities can interfere with the cyclization reaction. Consider recrystallization or column chromatography of the precursor.[1]

  • Sub-optimal Reaction Conditions:

    • Temperature: The optimal temperature for cyclization can be sensitive. If the temperature is too low, the reaction may be incomplete. Conversely, if it is too high, side products may form. Experiment with a temperature gradient to find the optimal condition.[1]

    • Solvent: The choice of solvent is critical. High-boiling point solvents like formamide are often used.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Catalyst: If a catalyst is used, ensure its activity is not compromised. For microwave-assisted synthesis, solid acid catalysts like phosphotungstic acid have been shown to improve yields and reduce reaction times.[1][2]

  • Steric and Electronic Effects: The nature of the substituents on your starting materials can significantly influence reaction yields and selectivity. Steric hindrance or unfavorable electronic effects might impede the cyclization.[3]

Q2: Our multi-component reaction for pyrazolo[1,5-a]pyrimidine synthesis is not working efficiently. How can we optimize it?

A2: Multi-component reactions are efficient but can be sensitive to various parameters.[3] Here are some optimization strategies:

  • Catalyst and Additives: For Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides, using a cationic Rh(III) catalyst with additives like KOAc, pivalic acid, and 3 Å molecular sieves in dioxane has been shown to give the best yields.[3]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reaction times and improve yields by providing rapid and uniform heating.[3] This is particularly advantageous in multi-component reactions.[3]

  • Reactant Stoichiometry: Carefully control the stoichiometry of your reactants. In some cases, using an excess of one reactant can drive the reaction to completion, while in others it may lead to side product formation.[4]

  • Solvent-Free Conditions: Consider performing the reaction under solvent-free conditions, which can be both environmentally friendly and yield-improving.[3]

Side Reactions & Purification

Q3: We are observing the formation of an unexpected isomer. How can we improve the regioselectivity of our synthesis?

A3: The formation of regioisomers is a common issue, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines.

  • Reaction Control: In the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, cyclization can occur through different nitrogen atoms of the pyrazole ring.[3] Careful control of reaction conditions (e.g., pH, catalyst) can favor the desired isomer.

  • Structural Confirmation: Use NMR and solid-state studies to confirm the regioselectivity of your synthesized compounds. 1H and 13C NMR spectra can provide clear evidence to distinguish between different regioisomeric products.[3]

  • Strategic Blocking: It may be desirable to block any position on the starting materials that could lead to a side reaction, especially in multi-component reactions that yield highly substituted derivatives.[4]

Q4: The purification of our final pyrazolopyrimidine compound is proving to be difficult. What are some common purification challenges and solutions?

A4: Purification can be challenging due to the presence of closely related byproducts or poor solubility of the product.

  • Byproduct Formation: Side reactions can lead to byproducts with similar polarity to the desired product, making chromatographic separation difficult. Optimizing reaction conditions to minimize side reactions is the first step.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Chromatography: For challenging separations, consider using a different stationary phase or a more sophisticated chromatographic technique like preparative HPLC.

  • Flash Chromatography: For routine purification, flash chromatography is often employed. The crude mixture is purified using a suitable eluent system, such as a mixture of dichloromethane/methanol or cyclohexane/ethyl acetate.[5]

Experimental Protocols

General Protocol for Microwave-Assisted Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol is a general guideline based on literature procedures.[3]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the 3-amino-1H-pyrazole (1.0 eq), aldehyde (1.1 eq), and β-dicarbonyl compound (1.0 eq).

  • Catalyst and Solvent: Add the chosen catalyst (e.g., a solid acid catalyst) and a high-boiling point solvent (e.g., dioxane or DMF). For some reactions, solvent-free conditions may be applicable.[3]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, filter and wash it with a suitable solvent. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazolopyranopyrimidine Synthesis

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1NoneEthanolReflux12040
2PiperidineEthanolReflux9065
3PTSAAcetonitrileReflux10050
4Phosphotungstic AcidSolvent-free1003092
5Silica Supported PTASolvent-free1001598

Data adapted from a study on the synthesis of pyrazolopyranopyrimidines.[2] PTSA: p-Toluenesulfonic acid, PTA: Phosphotungstic acid.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_analysis Analysis & Purification A 3-Aminopyrazole D Mix & Add Catalyst/ Solvent A->D B Aldehyde B->D C β-Dicarbonyl Compound C->D E Microwave Irradiation D->E F TLC Monitoring E->F F->E Incomplete G Work-up F->G Reaction Complete H Purification (Chromatography/ Recrystallization) G->H I Pure Pyrazolopyrimidine H->I

Caption: A generalized workflow for the microwave-assisted synthesis of pyrazolopyrimidines.

troubleshooting_guide A Low Yield in Cyclization? B Check Precursor Purity A->B Purity Issue? C Optimize Reaction Conditions A->C Conditions Issue? D Consider Steric/Electronic Effects A->D Substrate Issue? E Purify Precursor B->E F Vary Temperature C->F G Change Solvent C->G H Screen Catalysts C->H I Modify Substituents D->I

Caption: A troubleshooting decision tree for low yields in pyrazolopyrimidine synthesis.

References

Technical Support Center: Enhancing the Selectivity of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of pyrazolo[3,4-d]pyrimidine kinase inhibitors.

FAQs and Troubleshooting Guides

Issue 1: My pyrazolo[3,4-d]pyrimidine inhibitor shows high potency but poor selectivity across the kinome.

  • Question: My lead compound is a potent inhibitor of my target kinase, but a broad-panel screen revealed it inhibits several other kinases with similar affinity. What are my next steps?

  • Answer: This is a common challenge as the ATP-binding site is highly conserved across many kinases.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, contributing to this broad activity.[1][2]

    Troubleshooting Steps:

    • Analyze the Selectivity Profile:

      • Quantify Selectivity: Calculate the selectivity score. A simple method is to divide the number of kinases inhibited above a certain threshold (e.g., >70% inhibition at 1 µM) by the total number of kinases tested.[3] A lower score indicates higher selectivity.

      • Identify Problematic Off-Targets: Focus on off-target kinases known to cause adverse effects or that could interfere with the intended therapeutic outcome.

    • Structure-Activity Relationship (SAR) Studies:

      • Utilize initial screening data to guide chemical modifications. Even minor changes to the pyrazolo[3,4-d]pyrimidine core can significantly impact the selectivity profile.[1]

      • Consider modifications at the N1 and C3 positions of the pyrazolo[3,4-d]pyrimidine core, as these have been shown to influence selectivity. For example, optimizing substituents at these positions has been a strategy to improve the selectivity of BTK inhibitors.[1]

    • Computational Modeling:

      • Employ computational methods to predict off-target interactions and guide medicinal chemistry efforts.[4][5][6] Techniques like binding site similarity analysis can identify kinases with similar ATP-binding pockets, helping to anticipate cross-reactivity.[4][7]

    • Cellular Assays:

      • Confirm if the off-target inhibition observed in biochemical assays translates to a cellular effect. Use cell lines dependent on the off-target kinases to evaluate the functional consequences of inhibition.

Issue 2: How can I rationally design more selective pyrazolo[3,4-d]pyrimidine inhibitors?

  • Question: What rational design strategies can I employ from the beginning to improve the selectivity of my pyrazolo[3,4-d]pyrimidine kinase inhibitors?

  • Answer: A rational design approach involves leveraging structural biology, computational chemistry, and a deep understanding of kinase structure-function relationships.

    Strategies:

    • Exploit Unique Features of the Target Kinase:

      • Targeting Non-Conserved Residues: Analyze the ATP-binding site of your target kinase and compare it to closely related kinases. Design modifications on your inhibitor that can form specific interactions with non-conserved residues. A single amino acid difference can be sufficient to confer selectivity.[4]

      • Accessing Allosteric Pockets: Explore modifications that extend beyond the ATP-binding site to interact with adjacent, less conserved regions.

    • Structure-Based Drug Design (SBDD):

      • Obtain a co-crystal structure of your inhibitor bound to the target kinase. This provides invaluable information on the binding mode and opportunities for modification.

      • If a co-crystal structure is unavailable, use molecular docking simulations to predict the binding pose and guide the design of new analogs.[8]

    • Incorporate Covalent Warheads (with caution):

      • If your target kinase has a nearby cysteine residue that is not present in off-target kinases, you can design an irreversible inhibitor by incorporating a reactive group (a "warhead") that forms a covalent bond with the cysteine.[1] Ibrutinib is a well-known example of a covalent pyrazolo[3,4-d]pyrimidine-based BTK inhibitor.[1] However, be aware that conserved cysteine residues in other kinases can lead to off-target toxicities.[1]

Data Presentation: Comparative Selectivity of Pyrazolo[3,4-d]pyrimidine Inhibitors

The following table summarizes the inhibitory activity and selectivity of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

CompoundPrimary Target(s)IC50 (Primary Target)Key Off-TargetsSelectivity NotesReference(s)
Ibrutinib (3)BTK7.95 nMEGFR, MKK7, ITKCovalent inhibitor; off-target effects are due to conserved cysteine residues in other kinases.[1][1]
Compound 8ATR66.0 nM23 kinases >70% @ 1µMOptimized from a screening hit; demonstrated selectivity against BTK and PI3Kδ.[1][1]
Compound 34JAK26.5 nMJAK1, JAK3, TYK2Showed >36-fold selectivity for JAK2 over other JAK family members.[1][1]
Compound 23cRET(not specified)KDR (VEGFR2)Potent and selective RET inhibitor with no significant inhibition of KDR at 1 µM.[9][9]
Compound 33FLT3, VEGFR2(not specified)(multiple)A multi-kinase inhibitor designed to potently inhibit both FLT3 and VEGFR2.[10][11][10][11]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Commercial Panel

This protocol outlines the general steps for determining the kinase selectivity profile of a pyrazolo[3,4-d]pyrimidine inhibitor using a fee-for-service screening panel.

  • Compound Preparation:

    • Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Provide the exact molecular weight and concentration of the stock solution to the screening service provider.

  • Assay Format Selection:

    • Choose between a single-dose screen (e.g., at 1 µM) for an initial overview of off-target activities or a multi-dose (e.g., 10-point dose-response) screen to determine IC50 values for a more detailed profile.[3]

    • Select the appropriate assay technology. Common formats include radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays.[12][13][14]

  • Kinase Panel Selection:

    • Select a broad "kinome scan" panel (e.g., >300 kinases) for a comprehensive initial screen.[3]

    • Alternatively, choose a smaller, more focused panel of related kinases if you have prior knowledge of potential off-targets.

  • Data Analysis:

    • The service provider will report the results, typically as percent inhibition relative to a control (for single-dose screens) or as IC50 values (for multi-dose screens).

    • Visualize the data using tools like a TREEspot™ map to get a clear picture of the selectivity profile.

Protocol 2: Cellular Target Engagement Assay

This protocol describes a general method to confirm that your inhibitor is engaging the target kinase within a cellular context.

  • Cell Line Selection:

    • Choose a cell line that is known to be dependent on the activity of your target kinase.

  • Compound Treatment:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of your pyrazolo[3,4-d]pyrimidine inhibitor for a specified period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of your target kinase.

    • Also, probe with a primary antibody for the total amount of the downstream substrate as a loading control.

    • Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Interpretation:

    • A dose-dependent decrease in the phosphorylation of the downstream substrate indicates that your inhibitor is engaging and inhibiting the target kinase in the cells.

Visualizations

G cluster_0 Strategy cluster_1 Problem cluster_2 Solutions cluster_3 Outcome Initial Compound Initial Compound Poor Selectivity Poor Selectivity Initial Compound->Poor Selectivity SAR Studies SAR Studies Poor Selectivity->SAR Studies Computational Modeling Computational Modeling Poor Selectivity->Computational Modeling Structure-Based Design Structure-Based Design Poor Selectivity->Structure-Based Design Optimized Selective Inhibitor Optimized Selective Inhibitor SAR Studies->Optimized Selective Inhibitor Computational Modeling->SAR Studies Structure-Based Design->SAR Studies

Caption: Logical workflow for addressing poor kinase inhibitor selectivity.

G Start Start Prepare Compound Stock Prepare Compound Stock (10mM in DMSO) Start->Prepare Compound Stock Select Kinase Panel Select Kinase Panel (e.g., KinomeScan) Prepare Compound Stock->Select Kinase Panel Choose Assay Format Choose Assay Format (Single-point or IC50) Select Kinase Panel->Choose Assay Format Submit to Vendor Submit to Vendor Choose Assay Format->Submit to Vendor Receive Data Receive Data (% Inhibition or IC50) Submit to Vendor->Receive Data Analyze Selectivity Profile Analyze Selectivity Profile (e.g., TREEspot) Receive Data->Analyze Selectivity Profile End End Analyze Selectivity Profile->End

Caption: Experimental workflow for kinase selectivity profiling.

G Pyrazolo[3,4-d]pyrimidine_Core Pyrazolo[3,4-d]pyrimidine Core Isostere of Adenine Hinge_Binding Hinge Binding Region (Conserved) Pyrazolo[3,4-d]pyrimidine_Core->Hinge_Binding Mimics ATP H-bonds Gatekeeper_Pocket Gatekeeper Pocket Pyrazolo[3,4-d]pyrimidine_Core->Gatekeeper_Pocket N1-substituent interaction Solvent_Front Solvent Front Pyrazolo[3,4-d]pyrimidine_Core->Solvent_Front C3-substituent interaction

Caption: Key interaction points for pyrazolo[3,4-d]pyrimidine inhibitors.

References

Validation & Comparative

Comparative Efficacy of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-cancer potential of novel pyrazolo[3,4-d]pyrimidine derivatives, with a focus on their inhibitory activity against key oncogenic kinases such as EGFR, VEGFR2, and FLT3.

This guide provides a comparative analysis of the efficacy of various 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives based on published experimental data. The information is presented in a structured format to facilitate easy comparison and aid in the identification of promising lead compounds for further development.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro efficacy of selected 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and specific kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anti-proliferative Activity against Cancer Cell Lines
Compound IDSubstitution at C4Cancer Cell LineIC50 (µM)Reference
5a 4-methoxy-N-(3-nitrophenyl)benzamideMCF-70.49[1]
A-5490.61[1]
5b N-(3-aminophenyl)-4-methoxybenzamideMCF-70.38[1]
A-5490.45[1]
6b 4-methoxy-N'-(4-nitrophenyl)benzohydrazideMCF-70.29[1]
A-5490.33[1]
6e N'-(3-aminophenyl)-4-methoxybenzohydrazideMCF-70.41[1]
A-5490.52[1]
9e 1-(4-methoxyphenyl)-N'-(3-aminophenyl)methanimineMCF-70.55[1]
A-5490.68[1]
9f 1-(4-methoxyphenyl)-N'-(4-aminophenyl)methanimineMCF-70.62[1]
A-5490.74[1]
VIIa 2-hydroxybenzaldehyde hydrazone57 different cell lines0.326 - 4.31[2]
1a (structure not specified)A5492.24[3]
1d (structure not specified)MCF-71.74[3]
5 2-(4-Methoxybenzylidene)hydrazinylHT108096.25[4]
Hela74.8[4]
Caco-276.92[4]
A549148[4]
7 2-(3,4,5-Trimethoxybenzylidene)hydrazinylHT108043.75[4]
Hela17.50[4]
Caco-273.08[4]
A54968.75[4]
14 (structure not specified)MCF-70.045[5]
HCT-1160.006[5]
HepG-20.048[5]
15 (structure not specified)MCF-70.046[5]
HCT-1160.007[5]
HepG-20.048[5]
12b (structure not specified)A5498.21[6]
HCT-11619.56[6]
II-1 (structure not specified)HepG25.90[7]
Sorafenib (Reference Drug)HepG29.05[7]
Table 2: Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (µM)Reference
Compound 33 FLT3Potent Inhibitor[8][9]
VEGFR2Potent Inhibitor[8][9]
Compound 12b VEGFR-20.063[10]
Sunitinib VEGFR-20.035[10]
Compound 14 CDK2/cyclin A20.057[5]
Compound 13 CDK2/cyclin A20.081[5]
Compound 15 CDK2/cyclin A20.119[5]
Sorafenib CDK2/cyclin A20.184[5]
Compound 12b EGFR (wild type)0.016[6]
EGFR (T790M mutant)0.236[6]
Compound 4 EGFR0.054[11][12]
Compound 15 EGFR0.135[11][12]
Compound 16 EGFR0.034[11][12]
Compound 5i EGFR (wild type)0.3[13]
VEGFR27.60[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and allow for critical evaluation of the presented data.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases is determined using various in vitro kinase assay kits, such as ADP-Glo™ or LanthaScreen™. The general principle involves measuring the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate.

General Protocol (ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Dilute the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, incubate the kinase with the test compound (or DMSO for control) for a specified period. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Allow the reaction to proceed at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.[14][15][16]

Specific Kinase Assay Conditions:

  • EGFR Kinase Assay: Typically uses recombinant EGFR enzyme, a specific peptide substrate (e.g., Y12-Sox), and ATP. The reaction is monitored by measuring the increase in fluorescence resulting from the phosphorylation of the Sox-containing peptide.[17][18][19]

  • VEGFR2 Kinase Assay: Utilizes recombinant VEGFR2 enzyme and a poly(Glu, Tyr) substrate. The kinase activity is measured using a luminescence-based assay that quantifies the amount of ATP remaining after the reaction.[20][21][22][23]

  • FLT3 Kinase Assay: Employs recombinant FLT3 enzyme and a suitable substrate. The inhibitory effect of the compounds is assessed by measuring the amount of ADP produced using a luminescent kinase assay.[14][24][25][26]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these compounds and a typical experimental workflow for their evaluation.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_viability Cell Viability Assays (e.g., MTT) characterization->cell_viability kinase_assay Kinase Inhibition Assays (e.g., EGFR, VEGFR2, FLT3) characterization->kinase_assay sar Structure-Activity Relationship (SAR) Analysis cell_viability->sar kinase_assay->sar apoptosis Apoptosis Assays sar->apoptosis cell_cycle Cell Cycle Analysis sar->cell_cycle western_blot Western Blotting (Downstream Signaling) sar->western_blot xenograft Xenograft Models western_blot->xenograft toxicity Toxicity Studies xenograft->toxicity lead_optimization Lead Optimization toxicity->lead_optimization

Caption: A typical experimental workflow for the discovery and development of novel kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Derivative PyrazoloPyrimidine->EGFR Inhibits (ATP-competitive) Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Derivative PyrazoloPyrimidine->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

FLT3_Signaling_Pathway FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Binds STAT5 STAT5 FLT3->STAT5 Activates PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Activates PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Derivative PyrazoloPyrimidine->FLT3 Inhibits (ATP-competitive) Leukemic_Cell Leukemic Cell Proliferation & Survival STAT5->Leukemic_Cell PI3K_Akt->Leukemic_Cell RAS_MAPK->Leukemic_Cell

References

Structure-Activity Relationship of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine analogs. This class of compounds has garnered significant interest for its potential as kinase inhibitors and anticancer agents.

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of adenine and enabling it to effectively interact with the ATP-binding sites of various kinases.[1][2] Modifications on this core structure, particularly at the C4 position, have led to the development of potent inhibitors of several key enzymes implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Bruton's tyrosine kinase (BTK).[1] This guide synthesizes data from multiple studies to delineate the impact of structural modifications on the biological activity of these analogs.

Comparative Biological Activity

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of various this compound analogs. The data highlights how substitutions at different positions of the pyrazolopyrimidine core influence their potency and selectivity.

Table 1: In Vitro Anticancer Activity of 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Analogs

CompoundR Group at C4Cancer Cell LineIC50 (µM)Reference
VIIa 2-hydroxybenzaldehyde hydrazone57 different cell lines0.326 - 4.31[3]
5i Aryl analogMCF-7Potent (exact value not specified)[4]
12b Hydrazone derivativeA5498.21[5]
12b Hydrazone derivativeHCT-11619.56[5]
1a Not specifiedA5492.24[6]
1d Not specifiedMCF-71.74[6]
ZMF-10 Not specifiedMDA-MB-2313.48[7]

Table 2: Enzyme Inhibitory Activity of 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Analogs

CompoundTarget EnzymeIC50Reference
19 CDK26.8 µM[1]
11 BTK7.95 nM[1]
5i EGFRWT0.3 µM[4]
5i VEGFR27.60 µM[4]
12b EGFRWT0.016 µM[5]
12b EGFRT790M0.236 µM[5]
2j Bcr-Abl T315ISubmicromolar[8]
ZMF-10 PAK1174 nM[7]

Key Structure-Activity Relationship Insights

  • Substitution at the C4-position: This position is a critical determinant of biological activity. The introduction of various moieties, such as hydrazones and different amino acid conjugates, has been shown to significantly enhance antitumor effects.[3][9] Molecular docking studies have revealed that substitutions at this position can engage in hydrogen bonding interactions with key residues in the ATP-binding pocket of kinases like EGFR.[10]

  • Phenyl Ring at N1: The presence of a phenyl group at the N1-position is a common feature in many active analogs. Modifications to this phenyl ring, such as the introduction of a 4-bromo substituent, have been found to be crucial for activity against mutant kinases like Bcr-Abl T315I.[8]

  • Modifications at Other Positions: While the C4-position has been the primary focus, derivatization at the C3 and C6 positions has also been explored to optimize activity and selectivity.[1]

Experimental Protocols

The biological evaluation of these analogs typically involves a panel of in vitro and cellular assays.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the compounds against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assay

The ability of the compounds to inhibit specific kinases is assessed using in vitro kinase inhibition assays.

  • Assay Setup: The assay is typically performed in a buffer solution containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (using [γ-32P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • IC50 Determination: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is determined.

Visualizing the SAR Workflow and Signaling Pathways

To better understand the development and mechanism of action of these compounds, the following diagrams illustrate the general workflow of SAR studies and a simplified representation of a signaling pathway targeted by these inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Lead_Compound 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Chemical_Modification Chemical Modification (e.g., at C4, N1) Lead_Compound->Chemical_Modification Analog_Library Analog Library Chemical_Modification->Analog_Library In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Analog_Library->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays (e.g., MTT Assay) In_Vitro_Screening->Cell-Based_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Cell-Based_Assays->In_Vivo_Studies Data_Analysis Data Analysis In_Vivo_Studies->Data_Analysis SAR_Identification Identification of SAR Data_Analysis->SAR_Identification Lead_Optimization Lead Optimization SAR_Identification->Lead_Optimization Lead_Optimization->Chemical_Modification

Caption: General workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Analog Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition.

References

A Comparative Analysis of Pyrazolo[3,4-d]pyrimidines and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors, owing to its structural resemblance to the adenine ring of ATP. This allows it to effectively compete for the ATP-binding site of various kinases, leading to the development of potent and selective inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of pyrazolo[3,4-d]pyrimidine-based inhibitors against other classes of kinase inhibitors, supported by experimental data, to inform preclinical research and drug development.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for B-cell malignancies. Ibrutinib, a first-in-class BTK inhibitor built on the pyrazolo[3,4-d]pyrimidine scaffold, has demonstrated significant clinical success. However, second-generation BTK inhibitors with different chemical scaffolds have been developed to improve selectivity and reduce off-target effects.

Comparative Performance Data
InhibitorScaffoldTargetIC50 (in vitro kinase assay)Key Cellular Effects & Off-Target Profile
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTK~0.5 nMPotent inhibition of BTK. Off-target effects on SRC family kinases (e.g., LCK, SRC) and EGFR have been observed.[1]
Acalabrutinib AcrylamideBTK~3 nMHighly selective for BTK with minimal off-target activity on SRC family kinases and EGFR, leading to a more favorable safety profile.[1][2][3]
Zanubrutinib PyrimidineBTK<0.5 nMHigh selectivity for BTK with reduced off-target inhibition compared to ibrutinib, resulting in lower rates of adverse events like atrial fibrillation.[2][4]

Mammalian Target of Rapamycin (mTOR) Inhibitors

The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. Sapanisertib, a pyrazolo[3,4-d]pyrimidine derivative, is a second-generation mTOR inhibitor that targets the ATP-binding site of the kinase domain. This contrasts with first-generation inhibitors like rapamycin and its analogs (rapalogs), which are allosteric inhibitors of the mTORC1 complex.

Comparative Performance Data
InhibitorScaffoldTarget(s)Typical IC50 (in vitro kinase assay)Cell-Based IC50 (e.g., p-S6K inhibition)
Sapanisertib (MLN0128) Pyrazolo[3,4-d]pyrimidinemTOR (ATP-competitive)~1 nM[5]~10-50 nM[5]
Rapamycin (Sirolimus) MacrolidemTORC1 (allosteric)Not applicable (not a direct kinase inhibitor)~0.1-1 nM[5][6]
Everolimus (RAD001) MacrolidemTORC1 (allosteric)Not applicableSimilar to Rapamycin[5][6]

Second-generation mTOR inhibitors like sapanisertib offer the advantage of inhibiting both mTORC1 and mTORC2, leading to a more complete blockade of the mTOR pathway.[5] However, this can also lead to a different toxicity profile compared to rapalogs.

Src Family Kinase (SFK) Inhibitors

Src is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and migration. The pyrazolo[3,4-d]pyrimidine-based compounds PP1 and PP2 were among the first identified Src family kinase inhibitors. Dasatinib is a multi-kinase inhibitor with potent activity against Src and other kinases.

Comparative Performance Data
InhibitorScaffoldPrimary Target(s)IC50 (Src, in vitro kinase assay)
PP1 Pyrazolo[3,4-d]pyrimidineLck, Fyn, Src170 nM[7]
PP2 Pyrazolo[3,4-d]pyrimidineLck, Fyn, SrcIC50 for Lck and Fyn is 5 and 6 nM, respectively[7]
Dasatinib AminothiazoleBcr-Abl, Src family kinases, c-Kit, PDGFRβ<1 nM

While PP1 and PP2 demonstrate good potency against SFKs, dasatinib exhibits broader and more potent inhibitory activity. The choice of inhibitor depends on the desired level of selectivity for the specific research or therapeutic application.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that is a key target in non-small cell lung cancer (NSCLC). First-generation EGFR inhibitors like gefitinib and erlotinib are based on the quinazoline scaffold. More recent research has explored pyrazolo[3,4-d]pyrimidines as potent EGFR inhibitors.

Comparative Performance Data
InhibitorScaffoldTargetIC50 (in vitro kinase assay)
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 16) Pyrazolo[3,4-d]pyrimidineEGFR0.034 µM[8]
Gefitinib QuinazolineEGFR37 nM (Tyr1173)[9]
Erlotinib QuinazolineEGFR2 nM (cell-free assay)[9]

Novel pyrazolo[3,4-d]pyrimidine derivatives have shown promising and potent inhibition of EGFR, comparable to or exceeding the potency of established first-generation inhibitors.[8]

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. Several pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent CDK2 inhibitors.

Comparative Performance Data
InhibitorScaffoldTargetIC50 (CDK2/cyclin A2, in vitro kinase assay)
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 14) Pyrazolo[3,4-d]pyrimidineCDK20.057 µM[10][11]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 15) Pyrazolo[3,4-d]pyrimidineCDK20.119 µM[10][11]
Roscovitine PurineCDK20.25 µM[12]
Sorafenib Bi-aryl ureaMulti-kinase (including CDK2)0.184 µM[10][11]

The pyrazolo[3,4-d]pyrimidine scaffold has yielded highly potent CDK2 inhibitors, with some derivatives demonstrating superior in vitro potency compared to established inhibitors like roscovitine and the multi-kinase inhibitor sorafenib.[10][11][12]

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., pyrazolo[3,4-d]pyrimidine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a well of the microplate, add the test compound or DMSO (vehicle control).

    • Add the kinase enzyme and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate to allow for the conversion of ADP to ATP.

    • Add the Kinase Detection Reagent to generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by a pyrazolo[3,4-d]pyrimidine inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Inhibitor Add_Inhibitor Add Inhibitor to Plate Compound_Prep->Add_Inhibitor Reagent_Prep Prepare Kinase, Substrate, & ATP Mixture Add_Kinase Add Kinase Enzyme Reagent_Prep->Add_Kinase Incubate_Bind Incubate for Binding Add_Kinase->Incubate_Bind Start_Reaction Initiate Reaction with Substrate/ATP Incubate_Bind->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP Incubate_Reaction->Stop_Reaction Generate_Signal Add Detection Reagent (Luminescence) Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Plot_Data Plot Luminescence vs. Log[Inhibitor] Read_Plate->Plot_Data Calculate_IC50 Determine IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

References

A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives and Standard of Care in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This guide provides a comparative analysis of the biological activity of derivatives of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine against established standards of care in cancer therapy, with a focus on their activity as Epidermal Growth Factor Receptor (EGFR) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development endeavors.

Introduction to this compound Derivatives

The compound this compound serves as a crucial synthetic intermediate in the development of a class of pyrazolo[3,4-d]pyrimidine compounds. These derivatives have garnered significant attention for their potent anticancer properties, primarily functioning as inhibitors of EGFR tyrosine kinase. Overexpression or activating mutations of EGFR are well-established drivers in various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and colon cancer. The pyrazolo[3,4-d]pyrimidine scaffold has been explored as a bioisostere of the quinazoline core found in many first and second-generation EGFR inhibitors.

Comparative Biological Activity

The following tables summarize the in vitro antiproliferative activity (IC50 values) of various this compound derivatives against several human cancer cell lines. For comparative purposes, the activity of standard of care EGFR inhibitors—erlotinib, gefitinib, and afatinib—is also presented. It is important to note that the parent compound, this compound, is a synthetic precursor and data on its direct biological activity is not available in the reviewed literature. The focus, therefore, remains on its more biologically active derivatives.

Table 1: In Vitro Antiproliferative Activity (IC50, µM) Against A549 Non-Small Cell Lung Cancer Cells
Compound/DrugIC50 (µM)Citation
Pyrazolo[3,4-d]pyrimidine Derivatives
Compound 6b (a 4-substituted derivative)Not explicitly provided, but showed 91% EGFR-TK inhibition[1]
Standard of Care
Erlotinib5.3 - 23[2][3]
Gefitinib8.42 - 9.28[4][5]
AfatinibNot explicitly provided for A549 in the search results
Table 2: In Vitro Antiproliferative Activity (IC50, µM) Against HCT-116 Colon Cancer Cells
Compound/DrugIC50 (µM)Citation
Pyrazolo[3,4-d]pyrimidine Derivatives
Compound 15 (a cyano pyrazole derivative)GI50 = 1.18 - 8.44[6]
Compound 16 (an ethyl ester analogue)GI50 = 0.018 - 9.98[6]
Standard of Care
ErlotinibData not consistently available in search results
GefitinibSynergistic effects with TRAIL observed, specific IC50 not provided[7]
Afatinib1.62[8]
Table 3: In Vitro Antiproliferative Activity (IC50, µM) Against MCF-7 Breast Cancer Cells
Compound/DrugIC50 (µM)Citation
Pyrazolo[3,4-d]pyrimidine Derivatives
Compound 5a Not explicitly provided, but evaluated[1]
Compound 5b Not explicitly provided, but evaluated[1]
Compound 6b Not explicitly provided, but evaluated[1]
Compound 6e Not explicitly provided, but evaluated[1]
Compound 9e Not explicitly provided, but evaluated[1]
Compound 9f Not explicitly provided, but evaluated[1]
Standard of Care
Erlotinib1.53 - 9.80 (depending on cell line sensitivity)[9]
GefitinibIneffective (IC50 > 5 µmol/L) in some studies[10]
AfatinibData not available in search results

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates ADP ADP Dimerization->ADP Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Phosphorylates & Activates PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Derivative PyrazoloPyrimidine->Dimerization Inhibits (ATP competitive) ATP ATP ATP->Dimerization Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.

MTT_Assay_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Pyrazolo[3,4-d]pyrimidine derivative or Standard of Care Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer Read Measure absorbance (570 nm) AddSolubilizer->Read Calculate Calculate IC50 Read->Calculate

Caption: A generalized workflow for the MTT cell viability assay.

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the test compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11][12][13][14]

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, HCT-116, MCF-7) are seeded in 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The test compounds (pyrazolo[3,4-d]pyrimidine derivatives and standard of care drugs) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds. Control wells receive medium with DMSO at the same final concentration as the treatment wells (typically ≤ 0.5%).

  • Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

EGFR Tyrosine Kinase Inhibition Assay

The ability of the compounds to inhibit the enzymatic activity of EGFR is assessed using a kinase inhibition assay.

Principle: These assays measure the transfer of a phosphate group from ATP to a tyrosine residue on a substrate by the EGFR kinase. Inhibition of this process by a compound leads to a decrease in the assay signal. Various detection methods can be employed, including radiometric, fluorescence, and luminescence-based readouts.

Protocol (Example using ADP-Glo™ Kinase Assay): [15]

  • Reagent Preparation: Recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP are prepared in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The test compounds are serially diluted to various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding the EGFR enzyme to wells of a 96- or 384-well plate containing the test compound, substrate, and ATP. The final reaction volume is typically 25-50 µL. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is incubated for approximately 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.

  • Luminescence Measurement: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: The kinase activity is proportional to the luminescent signal. The percentage of inhibition is calculated relative to a control reaction with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Derivatives of this compound represent a promising class of compounds with potent antiproliferative activity, primarily through the inhibition of EGFR tyrosine kinase. The preclinical data presented in this guide indicate that certain derivatives exhibit comparable or, in some cases, potentially superior in vitro activity against specific cancer cell lines when compared to established standards of care like erlotinib and afatinib. However, it is crucial to acknowledge that these are in vitro findings and further comprehensive preclinical and clinical investigations are necessary to ascertain their therapeutic potential, safety profile, and overall efficacy in a clinical setting. The provided experimental protocols serve as a foundational methodology for the continued evaluation and comparison of these and other novel anticancer agents.

References

Cross-Reactivity Profiling of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold serves as a crucial intermediate in the synthesis of a diverse range of kinase inhibitors. While this core structure is typically modified to achieve desired potency and selectivity, understanding the cross-reactivity profile of its derivatives is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of the off-target effects of inhibitors based on this scaffold, supported by experimental data and detailed methodologies.

Kinase Inhibition Profiles of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

The following tables summarize the inhibitory activities of various derivatives of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core against a panel of protein kinases. It is important to note that the 4-chloro group is typically replaced with other functionalities to achieve the final active compounds.

Table 1: Inhibitory Activity of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives against EGFR, VEGFR2, and Topo-II

CompoundModification from Core ScaffoldEGFR IC50 (µM)VEGFR2 IC50 (µM)Topo-II IC50 (µM)
5a 4-(benzylideneamino)1.101.20>100
5b 4-((4-hydroxybenzylidene)amino)0.800.90>100
5c 4-((4-methoxybenzylidene)amino)0.901.00>100
5d 4-((3,4-dimethoxybenzylidene)amino)0.700.80>100
5e 4-((3,4,5-trimethoxybenzylidene)amino)0.600.70>100
5f 4-((4-(dimethylamino)benzylidene)amino)1.201.30>100
5g 4-((4-chlorobenzylidene)amino)1.001.10>100
5h 4-((4-nitrobenzylidene)amino)1.301.40>100
5i 4-(1-phenylethylideneamino)0.307.60>100
5j 4-(1-(4-hydroxyphenyl)ethylideneamino)0.508.20>100
5k 4-(1-(4-methoxyphenyl)ethylideneamino)0.407.90>100
5l 4-(1-(4-chlorophenyl)ethylideneamino)0.608.50>100
Doxorubicin ---0.42

Data extracted from El-Gamal et al., 2022.

Table 2: EGFR Tyrosine Kinase Inhibition by 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

CompoundModification from Core Scaffold% Inhibition of EGFR-TK
5a 4-(4-phenyl-1,3-thiazol-2-ylamino)65
5b 4-(4-(4-chlorophenyl)-1,3-thiazol-2-ylamino)78
6b 4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-ylamino)91
6e 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-ylamino)55
9e 4-(N'-(4-methoxybenzylidene)hydrazino)41
9f 4-(N'-(3,4,5-trimethoxybenzylidene)hydrazino)49

Data extracted from Abouzid et al., 2014.[1]

Table 3: Cross-Reactivity Profile of Compound 51 (a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative)

Kinase Target% Control at 30 nM
BRK (PTK6)0.5
SRC25
YES130
FYN35
LCK40
Other 463 kinases>35

Data from a KINOMEscan® panel. A lower "% Control" indicates stronger binding/inhibition. Data extracted from Hargis et al., 2021.[2]

Experimental Protocols

Biochemical Kinase Inhibition Assays

A common method to determine the inhibitory potential of compounds is through biochemical kinase assays.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The remaining ATP is then converted to light by a luciferase/luciferin reaction. A higher luminescence signal corresponds to lower kinase activity (i.e., greater inhibition).

Protocol Outline:

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, incubate the kinase, substrate, ATP, and the test compound in a reaction buffer.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with a luciferase/luciferin reaction.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (DMSO) and a no-kinase control. IC50 values are determined by fitting the data to a dose-response curve.

KINOMEscan® Profiling

This is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Methodology Overview:

  • An active site-directed ligand is immobilized on a solid support.

  • The test compound is incubated with the kinase and the immobilized ligand.

  • The amount of kinase bound to the immobilized ligand is measured.

  • The results are reported as "% Control," where a lower value indicates a stronger interaction between the compound and the kinase.

Visualizations

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Incubation Incubate Compound with Kinase Mix Compound_Prep->Incubation Kinase_Mix Prepare Kinase/Substrate/ATP Mix Kinase_Mix->Incubation Reaction_Stop Terminate Kinase Reaction Incubation->Reaction_Stop Signal_Gen Generate Luminescent Signal Reaction_Stop->Signal_Gen Measurement Measure Luminescence Signal_Gen->Measurement Calculation Calculate % Inhibition & IC50 Measurement->Calculation

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

EGFR Signaling Pathway and Inhibition

G cluster_downstream Downstream Signaling ligand EGF Ligand EGFR EGFR ligand->EGFR dimer EGFR Dimerization & Autophosphorylation EGFR->dimer RAS_RAF RAS-RAF-MEK-ERK Pathway dimer->RAS_RAF PI3K_AKT PI3K-AKT Pathway dimer->PI3K_AKT STAT JAK-STAT Pathway dimer->STAT inhibitor Pyrazolopyrimidine Inhibitor inhibitor->dimer Inhibition proliferation proliferation RAS_RAF->proliferation Cell Proliferation, Survival, Differentiation PI3K_AKT->proliferation STAT->proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR2 Signaling Pathway and Inhibition

G cluster_downstream Downstream Signaling ligand VEGF Ligand VEGFR2 VEGFR2 ligand->VEGFR2 dimer VEGFR2 Dimerization & Autophosphorylation VEGFR2->dimer PLCg PLCγ Pathway dimer->PLCg PI3K_AKT PI3K-AKT Pathway dimer->PI3K_AKT inhibitor Pyrazolopyrimidine Inhibitor inhibitor->dimer Inhibition angiogenesis Angiogenesis PLCg->angiogenesis Endothelial Cell Migration, Permeability PI3K_AKT->angiogenesis

References

A Comparative Guide to the Synthetic Methodologies of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous compounds with a wide range of biological activities, including kinase inhibition and anticancer properties.[1][2] The efficient synthesis of this scaffold is therefore of paramount importance for the discovery and development of new therapeutic agents. This guide provides a comparative overview of different synthetic methodologies for pyrazolo[3,4-d]pyrimidines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

I. Overview of Synthetic Strategies

The synthesis of pyrazolo[3,4-d]pyrimidines can be broadly categorized into three main approaches: conventional multi-step synthesis, one-pot multi-component reactions, and modern assisted methodologies such as microwave-assisted synthesis and green chemistry approaches. Each strategy offers distinct advantages and disadvantages in terms of efficiency, scalability, and environmental impact.

II. Comparative Analysis of Synthetic Methodologies

The following sections provide a detailed comparison of the most common synthetic routes to pyrazolo[3,4-d]pyrimidines. Quantitative data on reaction yields and times are summarized for easy comparison.

This classical approach typically involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. A common starting material is 5-amino-1H-pyrazole-4-carbonitrile, which can be cyclized with various reagents to form the pyrazolo[3,4-d]pyrimidine core.[3][4]

Table 1: Comparison of Conventional Multi-Step Synthetic Methods

MethodStarting MaterialsReagentsReaction TimeYield (%)Reference
Method 15-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid7 h83%[4]
Method 25-amino-N-substituted-1H-pyrazole-4-carbonitrileLower aliphatic acids, POCl₃Not SpecifiedGood[3]
Method 35-amino-1-methylpyrazole-4-nitrileFormamideNot SpecifiedNot Specified[5][6]

One-pot syntheses have gained significant traction due to their operational simplicity, reduced waste generation, and often higher overall yields by avoiding the isolation of intermediates.[3][7]

Table 2: Comparison of One-Pot Synthetic Methods

MethodComponentsCatalyst/SolventReaction TimeYield (%)Reference
Three-component5-amino-N-substituted-1H-pyrazole-4-carbonitrile, lower aliphatic acidsPOCl₃Not SpecifiedGood[3]
Four-componentHydrazines, methylenemalononitriles, aldehydes, alcoholsNot specifiedNot SpecifiedGood[7]
Three-component3-methyl-1,4-dihydropyrazol-5-one, substituted aromatic aldehyde, urea/thioureaMild conditionsNot SpecifiedSatisfactory[8]

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields.[5][6][9]

Table 3: Comparison of Microwave-Assisted Synthetic Methods

MethodStarting MaterialsReagentsReaction TimeYield (%)Reference
Three-componentMethyl 5-aminopyrazolyl-4-carboxylates, trimethyl orthoformate, primary aminesNo catalyst55 min60-85%[5][6]

In response to the growing need for sustainable chemical processes, green synthetic methods for pyrazolo[3,4-d]pyrimidines have been developed, focusing on the use of environmentally benign solvents like water or solvent-free conditions.[10][11]

Table 4: Comparison of Green Synthetic Methods

MethodStarting MaterialsConditionsReaction TimeYield (%)Reference
Water-basedNot specifiedWater as solventNot SpecifiedNot Specified[11]
Solvent-freeEthyl acetoacetate, hydrazine hydrate, thiourea, benzaldehydesIonic liquid catalyst, ultrasonicationNot SpecifiedNot Specified[10]

III. Experimental Protocols

This section provides detailed experimental procedures for key synthetic methodologies discussed above.

  • A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.

  • The reaction mixture is then poured into ice water.

  • The resulting precipitate is filtered, dried, and recrystallized from ethanol to afford the pure product.

  • To a solution of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile in a suitable solvent, add a lower aliphatic acid.

  • Add phosphorus oxychloride (POCl₃) to the mixture.

  • The reaction is stirred under appropriate conditions until completion.

  • Work-up involves quenching the reaction mixture, followed by extraction and purification of the product.

  • A mixture of methyl 5-aminopyrazolyl-4-carboxylate, trimethyl orthoformate, and a primary amine is prepared in a microwave-safe vessel.

  • The reaction mixture is irradiated in a microwave reactor at 160 °C for 55 minutes.

  • After cooling, the precipitated product is isolated by vacuum filtration and recrystallized from an appropriate solvent.

IV. Visualizing Synthetic Workflows

The following diagrams illustrate the logical flow of the discussed synthetic methodologies.

G cluster_conventional Conventional Multi-Step Synthesis A1 5-Amino-pyrazole-4-carbonitrile A2 Formic Acid / Formamide A1->A2 Cyclization A3 Pyrazolo[3,4-d]pyrimidine A2->A3 G cluster_one_pot One-Pot Multi-Component Synthesis B1 Aminopyrazole B4 Pyrazolo[3,4-d]pyrimidine B1->B4 B2 Carbon Source B2->B4 B3 Amine/Urea B3->B4 G cluster_microwave Microwave-Assisted Synthesis C1 Reactants C2 Microwave Irradiation C1->C2 Rapid Heating C3 Pyrazolo[3,4-d]pyrimidine C2->C3 G cluster_pathway Kinase Inhibition by Pyrazolo[3,4-d]pyrimidines P Pyrazolo[3,4-d]pyrimidine P->Block K Kinase (e.g., EGFR, VEGFR) Sub Substrate K->Sub ATP ATP ATP->K P_Sub Phosphorylated Substrate Sub->P_Sub Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) P_Sub->Downstream Block->K

References

In Vivo vs. In Vitro Activity of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly in oncology. Derivatives of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine serve as crucial intermediates in the synthesis of a wide array of bioactive molecules. This guide provides a comparative analysis of the in vitro and in vivo activities of derivatives stemming from this core structure, offering insights into their therapeutic promise and the translation of preclinical data.

In Vitro Activity: Potent Anti-proliferative and Kinase Inhibitory Effects

Derivatives of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have demonstrated significant in vitro activity across a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular growth, proliferation, and survival. The 4-chloro position is a key site for synthetic modification, allowing for the introduction of various functional groups that modulate the biological activity and target specificity.

Numerous studies have reported the synthesis of these derivatives from the 4-chloro precursor and their subsequent evaluation against various cancer cell lines.[1] The tables below summarize the in vitro anti-proliferative and enzyme inhibitory activities of selected 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Table 1: In Vitro Anti-proliferative Activity of 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID4-Position SubstituentCancer Cell LineIC50 (µM)Reference
12b Hydrazone derivativeA549 (Lung)8.21[2]
HCT-116 (Colon)19.56[2]
8 AnilineA549 (Lung)Potent activity reported[2]
6b Substituted amineMCF-7 (Breast)Data not quantified, high activity reported[3]
A-549 (Lung)Data not quantified, high activity reported[3]
7a-m N-acyl amino acid conjugatesData not specifiedGeneral anticancer activity reported[1]
5, 7 Hydrazone linkagesCaco-2, A549, HT1080, HelaMicromolar IC50 values[4]

Table 2: In Vitro Enzyme Inhibitory Activity

Compound IDTarget EnzymeIC50 (µM)Reference
12b EGFR (Wild Type)0.016[2]
EGFR (T790M Mutant)0.236[2]
6b EGFR-TK91% inhibition (concentration not specified)[3]

In Vivo Activity: From Bench to Preclinical Models

While extensive in vitro data exists, in vivo studies are critical to assess the therapeutic potential of these compounds in a physiological context. Although direct in vivo data for derivatives with a persistent 4-chloro substituent is limited, studies on closely related pyrazolo[3,4-d]pyrimidine derivatives, often synthesized from the 4-chloro intermediate, provide valuable insights into their potential efficacy.

A notable study investigated a series of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors, with compounds 47 and 48 demonstrating significant in vivo anticancer activity.[5] In a mouse xenograft model using PC3 human prostate cancer cells, both compounds were shown to significantly reduce tumor growth, highlighting the translation of in vitro potency to in vivo efficacy.[5]

Summary of In Vivo Findings for Related Pyrazolo[3,4-d]pyrimidine Derivatives:

  • Compounds 47 and 48 (TRAP1 Inhibitors):

    • Model: Mouse PC3 xenograft model.[5]

    • Activity: Significantly reduced tumor growth.[5]

    • Significance: Demonstrates that the pyrazolo[3,4-d]pyrimidine scaffold can yield compounds with potent in vivo anticancer effects.

It is a common strategy in medicinal chemistry to replace the 4-chloro group with various amine or other nucleophilic substituents to enhance biological activity and improve pharmacokinetic properties. The in vivo success of such derivatives underscores the importance of the this compound core as a versatile starting point for the development of effective anticancer agents.

Experimental Protocols

In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549, HCT-116, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.[2][6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

The in vivo anticancer efficacy is often assessed using a tumor xenograft model in immunocompromised mice.

  • Cell Implantation: Human cancer cells (e.g., PC3) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[5][7][8]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are then randomized into control and treatment groups. The test compounds are administered via a suitable route (e.g., intraperitoneal or oral) at a specific dose and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Science

To better understand the context of this research, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway targeted by pyrazolo[3,4-d]pyrimidine derivatives.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Lead Optimization Start 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Synthesis Synthesis of Derivatives Start->Synthesis Characterization Structural Characterization Synthesis->Characterization Screening Anti-proliferative Screening (e.g., MTT) Characterization->Screening Enzyme Enzyme Inhibition Assays (e.g., Kinase) Screening->Enzyme Xenograft Tumor Xenograft Model Enzyme->Xenograft Efficacy Efficacy & Toxicity Assessment Xenograft->Efficacy Lead Lead Compound Identification Efficacy->Lead

Caption: Drug discovery workflow for pyrazolo[3,4-d]pyrimidine derivatives.

References

New Pyrazolo[3,4-d]pyrimidine Derivative SI221 Demonstrates Superior Efficacy Over Known Inhibitor PP2 in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A recent comparative analysis of a novel pyrazolo[3,4-d]pyrimidine derivative, SI221, against the established Src family kinase (SFK) inhibitor, PP2, has revealed promising potential for SI221 in the treatment of glioblastoma (GBM). Experimental data indicates that SI221 exerts a more significant cytotoxic effect on glioblastoma cells compared to PP2, suggesting a potential therapeutic advantage for this new compound.

This guide provides a comprehensive comparison of SI221 and PP2, detailing their performance based on available experimental data, outlining the methodologies used in these studies, and visualizing the targeted signaling pathway. This information is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Performance Comparison of Kinase Inhibitors

The following table summarizes the inhibitory activities of the new pyrazolo[3,4-d]pyrimidine derivative SI221 and the known Src inhibitor PP2. The data highlights the cytotoxic effects on glioblastoma cell lines and the enzymatic inhibition of Src kinase.

CompoundTargetAssay TypeCell Line/EnzymeIC50/EffectReference
SI221 Src Family KinasesCytotoxicity (MTS Assay)Glioblastoma Cell LinesMore effective than PP2[1]
PP2 Src Family Kinases (Lck, Fyn, Hck)Enzymatic AssayLck, Fyn4 nM, 5 nM[2]
PP2 Src Family KinasesGrowth InhibitionHT29 (Colon Cancer)40-50% inhibition at 20 µM[3]

Note: While a direct side-by-side IC50 comparison of SI221 and PP2 on the same glioblastoma cell line from a single study is not available in the reviewed literature, the cytotoxic effect of SI221 has been reported to be greater than that of PP2 in glioblastoma cells.[1]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies. The key protocols for assessing the efficacy of these kinase inhibitors are detailed below.

Src Kinase Activity Assay (General Protocol)

This assay is designed to measure the phosphotransferase activity of Src kinase.

  • Reaction Setup: A reaction mixture is prepared containing the Src kinase enzyme, a specific substrate peptide (e.g., KVEKIGEGTYGVVYK), and the test inhibitor (SI221 or PP2) at various concentrations in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2).[4]

  • Initiation: The kinase reaction is initiated by the addition of ATP, often radiolabeled ([γ-32P]ATP), to the reaction mixture.[5]

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).[4][5]

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter.[5] Alternatively, luminescence-based assays like the ADP-Glo™ Kinase Assay can be used, which measure the amount of ADP produced.[6]

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition data against the logarithm of the inhibitor concentration.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in culture.

  • Cell Plating: Glioblastoma cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (SI221 or PP2) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.[8]

  • MTS Reagent Addition: Following the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.[9][10]

  • Color Development: The plates are incubated for an additional 1-4 hours at 37°C.[9][10] Metabolically active, viable cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the cell culture medium.[7]

  • Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of approximately 490 nm using a microplate reader.[7][9] The amount of color produced is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability) is determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for inhibitor testing.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Invasion Invasion & Migration Src->Invasion Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Src Signaling Pathway in Glioblastoma.

Experimental_Workflow cluster_invitro In Vitro Assays Kinase_Assay Src Kinase Assay (IC50 Determination) Data_Analysis Data Analysis (IC50 Calculation) Kinase_Assay->Data_Analysis Cell_Culture Glioblastoma Cell Culture MTS_Assay Cell Viability Assay (MTS) Cell_Culture->MTS_Assay MTS_Assay->Data_Analysis

Caption: Experimental Workflow for Inhibitor Evaluation.

References

Comparative Guide to Analytical Methods for the Quantification of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the validation and quantification of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a crucial intermediate and active scaffold in drug discovery. The following sections detail experimental protocols and performance data for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical method for their specific needs.

Introduction to Analytical Techniques

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. For a molecule like this compound, which serves as a key building block for various kinase inhibitors, robust and reliable analytical methods are paramount.[1] The choice of analytical technique often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

This guide will compare the following methods:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used, versatile, and robust technique for the separation and quantification of compounds in a mixture.[2]

  • UV-Visible (UV-Vis) Spectrophotometry: A simpler, cost-effective method for the quantification of compounds that absorb light in the UV-Vis spectrum.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique, particularly useful for bioanalytical applications and trace-level quantification.[4][5]

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of this compound. The data presented is a synthesis of expected performance based on published methods for similar pyrimidine derivatives and small molecules.[3][6][7][8]

ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MS
Linearity Range 1 - 100 µg/mL5 - 50 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.0%
Limit of Detection (LOD) ~100 ng/mL~1 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~3 µg/mL~0.1 ng/mL
Specificity High (Separates from impurities)Low (Interference from absorbing species)Very High (Based on mass-to-charge ratio)
Throughput ModerateHighModerate
Cost ModerateLowHigh

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method provides excellent specificity for quantifying this compound, especially in the presence of impurities or degradation products.[9][10]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm (based on UV absorbance profile of similar pyrimidine structures)[11]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the linearity range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).

Sample Preparation:

  • Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Validation Parameters:

  • Specificity: Assessed by forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure the peak for the main compound is well-resolved from any degradation products.[12][13]

  • Linearity: Determined by plotting the peak area against the concentration of the calibration standards and performing a linear regression analysis.

  • Accuracy: Evaluated by the recovery method, spiking a known amount of standard into a placebo or sample matrix at three different concentration levels.

  • Precision: Assessed by repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

UV-Visible Spectrophotometry

This method is suitable for rapid, routine quantification where high specificity is not required.[3][14]

Methodology:

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in methanol from 200 to 400 nm. The λmax is expected to be around 260-280 nm.[3]

  • Instrument: A calibrated UV-Vis spectrophotometer.

Standard Solution Preparation:

  • Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol to get a 100 µg/mL stock solution.

  • Prepare calibration standards by diluting the stock solution to concentrations ranging from 5 to 50 µg/mL.

Sample Preparation:

  • Prepare a sample solution in methanol with a theoretical concentration within the calibration range.

  • Filter the solution if it contains particulate matter.

Validation Parameters:

  • Linearity: A calibration curve is constructed by plotting absorbance versus concentration. The correlation coefficient should be greater than 0.998.

  • Accuracy: Determined by the standard addition method.

  • Precision: Assessed by measuring the absorbance of a single standard solution multiple times (repeatability) and on different days (intermediate precision).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, ideal for bioanalytical studies or when very low concentrations need to be quantified.[15][16]

Chromatographic and Mass Spectrometric Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]+ would be selected, and characteristic product ions would be monitored.

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended.

Sample Preparation (for plasma samples):

  • To 100 µL of plasma, add the internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge the samples.

  • Inject the supernatant into the LC-MS/MS system.

Validation Parameters:

  • Validation is performed according to regulatory guidelines for bioanalytical methods, including selectivity, matrix effect, recovery, and stability (freeze-thaw, short-term, long-term).[17]

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Filter Filter (0.45 µm) Dissolve->Filter Sample Inject Inject into HPLC Dilute->Inject Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (260 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for quantification by HPLC-UV.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_quantification Quantification Weigh_Standard Weigh Standard Dissolve_Standard Dissolve in Methanol Weigh_Standard->Dissolve_Standard Prepare_Cal_Standards Prepare Calibration Standards Dissolve_Standard->Prepare_Cal_Standards Measure_Absorbance Measure Absorbance of Standards & Sample Prepare_Cal_Standards->Measure_Absorbance Weigh_Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Weigh_Sample->Dissolve_Sample Dissolve_Sample->Measure_Absorbance Scan_Lambda_Max Scan for λmax Scan_Lambda_Max->Measure_Absorbance Plot_Calibration_Curve Plot Calibration Curve Measure_Absorbance->Plot_Calibration_Curve Calculate_Concentration Calculate Sample Concentration Plot_Calibration_Curve->Calculate_Concentration

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Logical_Comparison Start Select Analytical Method for This compound High_Specificity High Specificity Needed? (e.g., Stability Studies) Start->High_Specificity High_Sensitivity High Sensitivity Needed? (e.g., Bioanalysis) High_Specificity->High_Sensitivity No HPLC Use HPLC-UV High_Specificity->HPLC Yes Routine_QC Routine QC / High Throughput? High_Sensitivity->Routine_QC No LCMS Use LC-MS/MS High_Sensitivity->LCMS Yes Routine_QC->HPLC No UV_Vis Use UV-Vis Routine_QC->UV_Vis Yes

Caption: Decision tree for analytical method selection.

References

Safety Operating Guide

4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine are critical to ensure laboratory safety and environmental protection. This compound is classified as a hazardous substance, and its disposal must comply with stringent regulatory standards. The following procedures provide essential, step-by-step guidance for researchers, scientists, and drug development professionals to manage this chemical waste safely and effectively.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or face shield. Prevents eye irritation from splashes or dust.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Protects against skin irritation and absorption.[1][2][3]
Body Protection Laboratory coat or chemical-resistant apron. Prevents contamination of personal clothing.[1]

| Respiratory Protection | Use only in a well-ventilated area or with a fume hood. | Avoid breathing dust or vapors.[1][2][3] |

Step-by-Step Disposal Procedure

Adherence to a systematic disposal process is essential for managing waste containing this compound. This process involves proper segregation, containment, and labeling before transfer to a certified hazardous waste facility.

1. Waste Characterization and Segregation:

  • Identify as Hazardous Waste: Due to its chemical properties, this compound must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Collect this chlorinated heterocyclic compound in a dedicated waste container. Do not mix with non-halogenated solvent waste.[4] Keep it separate from incompatible materials to prevent dangerous chemical reactions.

2. Container Selection and Management:

  • Use Compatible Containers: Collect solid waste in a clearly marked, sealable container. For solutions, use a compatible, leak-proof chemical waste container.[5]

  • Maintain Container Integrity: Ensure the container is in good condition, free from cracks or defects, and has a secure, tightly fitting lid.[5] The exterior of the container must remain clean and free of contamination.[4]

  • Adhere to Fill Limits: Do not fill waste containers beyond 90% of their capacity to prevent spills from expansion.[4]

3. Labeling:

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste, affix a "HAZARDOUS WASTE" label to the container.[5]

  • Complete Chemical Information: Clearly write the full chemical name, "this compound," and list all other constituents and their approximate concentrations on the label.[5]

4. Storage:

  • Store Securely: Store the sealed and labeled waste container in a designated, secure satellite accumulation area (SAA). This should be a well-ventilated and locked location.[1]

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to prevent the spread of potential leaks.

5. Final Disposal:

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[5]

  • Regulatory Compliance: Disposal must be conducted at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: Is it 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine? segregate Segregate as Halogenated Waste characterize->segregate Yes ppe->characterize container Select Compatible & Sealed Container segregate->container label Label Container: 'HAZARDOUS WASTE' & List Contents container->label store Store in Secure Satellite Accumulation Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs

Caption: Disposal workflow for this compound.

Quantitative Disposal Guidelines

The following table summarizes key quantitative parameters for the safe handling of waste containers.

Table 2: Waste Container Specifications

Parameter Guideline Source
Maximum Fill Level < 90% of container capacity [4]
Halogenated Compound Proportion Collect in dedicated "Halogenated" waste stream [4]

| Storage Time Limit | Follow institutional and local regulations | N/A |

References

Personal protective equipment for handling 4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 5334-48-5[1][2]

Hazard Summary:

This compound is classified as hazardous.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3][4]

Pictogram:

  • GHS07 (Exclamation Mark)

Signal Word:

  • Warning[1][3]

Hazard Statements:

  • H302: Harmful if swallowed[1][3][4]

  • H315: Causes skin irritation[1][3][4]

  • H319: Causes serious eye irritation[1][3][4]

  • H335: May cause respiratory irritation[1][3][4]

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and/or Face ShieldUse impact-resistant safety goggles with side shields. A full-face shield should be worn over goggles when there is a higher risk of splashing or aerosol generation.[1][5][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for integrity before use and wash them before removal. Dispose of contaminated gloves after use.[1][6][7]
Body Protection Laboratory CoatA standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended.[1][7]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][5]

2. Handling the Compound:

  • Conduct all weighing and solution preparation within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][6]

  • Avoid contact with skin and eyes.[5] Do not breathe dust.

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Wash hands thoroughly after handling.[1][3]

3. Spill Management:

  • In the event of a spill, evacuate the area and prevent unauthorized entry.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for disposal.[5]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations. Do not dispose of the chemical down the drain. All waste materials should be placed in a clearly labeled, sealed container for hazardous waste disposal.[1]

Experimental Workflow Diagram

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Verify Fume Hood, Eyewash, and Safety Shower prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh Proceed to Handling handle_prepare Prepare Solution in Fume Hood handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Glassware and Work Area handle_prepare->cleanup_decontaminate After Experiment cleanup_dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE and Wash Hands Thoroughly cleanup_dispose_waste->cleanup_remove_ppe emergency_spill Spill Response: Evacuate, Contain, Clean emergency_exposure Exposure Response: Use Eyewash/Shower, Seek Medical Aid

Caption: Workflow for the safe handling of this compound.

References

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4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.